molecular formula C29H40N7O18P3S B1264153 Phenylglyoxylyl-CoA

Phenylglyoxylyl-CoA

Cat. No.: B1264153
M. Wt: 899.7 g/mol
InChI Key: FISPFQWSJIRGHD-SVHODSNWSA-N
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Description

Phenylglyoxylyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of phenylglyoxylic acid. It is functionally related to a coenzyme A and a phenylglyoxylic acid. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C29H40N7O18P3S

Molecular Weight

899.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C29H40N7O18P3S/c1-29(2,23(40)26(41)32-9-8-18(37)31-10-11-58-28(42)20(38)16-6-4-3-5-7-16)13-51-57(48,49)54-56(46,47)50-12-17-22(53-55(43,44)45)21(39)27(52-17)36-15-35-19-24(30)33-14-34-25(19)36/h3-7,14-15,17,21-23,27,39-40H,8-13H2,1-2H3,(H,31,37)(H,32,41)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

FISPFQWSJIRGHD-SVHODSNWSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=O)C4=CC=CC=C4)O

Origin of Product

United States

Foundational & Exploratory

The Role of Phenylglyoxylyl-CoA in Anaerobic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylglyoxylyl-CoA is a critical, yet often overlooked, intermediate in the anaerobic catabolism of aromatic compounds, particularly L-phenylalanine and phenylacetate. In an oxygen-deprived environment, microorganisms employ a sophisticated metabolic route to convert these substrates into the central metabolite benzoyl-CoA, which then enters a common downstream pathway for dearomatization and ring cleavage. This technical guide provides an in-depth exploration of the synthesis and degradation of this compound, detailing the key enzymes, their kinetics, and the experimental protocols required for their study. Furthermore, we present diagrams of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this vital anaerobic process. This information is of significant value to researchers in microbiology, biochemistry, and environmental science, as well as to professionals in drug development targeting microbial metabolic pathways.

Introduction

The anaerobic degradation of aromatic compounds is a fundamental biogeochemical process, contributing significantly to the carbon cycle in anoxic environments. Unlike aerobic pathways that utilize oxygenases for ring activation and cleavage, anaerobic metabolism proceeds through a series of reductive and hydrolytic reactions. A key hub in the anaerobic breakdown of several aromatic molecules is the formation of benzoyl-CoA. The pathway from L-phenylalanine and phenylacetate to benzoyl-CoA converges on the intermediate this compound. Understanding the enzymes and regulatory mechanisms governing the flux through this pathway is crucial for applications ranging from bioremediation to the development of novel antimicrobial agents. This guide will focus on the core reactions centered around this compound, providing the technical details necessary for its study.

The this compound Pathway: Synthesis and Degradation

The conversion of phenylacetate to benzoyl-CoA under anaerobic conditions is a multi-step process involving the activation of phenylacetate to its CoA-thioester, followed by an α-oxidation to this compound, and finally, an oxidative decarboxylation to benzoyl-CoA.

Phenylacetate Activation

The initial step is the activation of phenylacetate to phenylacetyl-CoA. This reaction is catalyzed by Phenylacetate-CoA ligase (EC 6.2.1.30), an ATP-dependent enzyme.

  • Reaction: Phenylacetate + ATP + CoA → Phenylacetyl-CoA + AMP + PPi

α-Oxidation of Phenylacetyl-CoA to this compound

The subsequent step is the four-electron oxidation of the methylene group of phenylacetyl-CoA to a carbonyl group, yielding this compound. This reaction is catalyzed by the membrane-bound enzyme complex Phenylacetyl-CoA:acceptor oxidoreductase (EC 1.17.5.1).[1][2] The oxygen atom incorporated into the product is derived from water.[2]

  • Reaction: Phenylacetyl-CoA + H₂O + Acceptor → this compound + Reduced Acceptor

Oxidative Decarboxylation of Phenylglyoxylate to Benzoyl-CoA

In some bacteria, this compound is hydrolyzed to phenylglyoxylate by phenylacetyl-CoA hydrolase (EC 3.1.2.25) before its conversion to benzoyl-CoA. Phenylglyoxylate is then oxidatively decarboxylated to benzoyl-CoA. This reaction is catalyzed by Phenylglyoxylate:acceptor oxidoreductase (CoA benzoylating) (EC 1.2.7.10), an oxygen-sensitive enzyme.[3] This enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate to yield benzoyl-CoA, CO₂, and a reduced acceptor.[3]

  • Reaction: Phenylglyoxylate + CoA + Acceptor⁺ → Benzoyl-CoA + CO₂ + AcceptorH

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the this compound pathway. Data is primarily from studies on the denitrifying bacteria Thauera aromatica and Azoarcus evansii.

Table 1: Specific Activities of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrateSpecific Activity (U/mg)Growth ConditionsReference
Phenylacetate-CoA ligaseAzoarcus evansiiPhenylacetate0.076Aerobic, Phenylacetate
Phenylacetyl-CoA:acceptor oxidoreductaseThauera aromaticaPhenylacetyl-CoANot ReportedAnaerobic, Phenylacetate
Phenylglyoxylate:acceptor oxidoreductaseAzoarcus evansiiPhenylglyoxylateNot ReportedAnaerobic, Phenylalanine
Phenylacetaldehyde dehydrogenaseAromatoleum aromaticumPhenylacetaldehyde0.14 (NAD+), 0.03 (NADP+)Anaerobic, Phenylalanine

Table 2: Kinetic Parameters of Key Enzymes in the this compound Pathway

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Phenylacetate-CoA ligaseThermus thermophilusPhenylacetate5024 µmol/min/mg
ATP6
CoA30
Phenylacetate-CoA ligaseAzoarcus evansiiPhenylacetate1440 s⁻¹ (turnover number)
ATP60
CoA45
Phenylglyoxylate:acceptor oxidoreductaseAzoarcus evansiiPhenylglyoxylate4546 s⁻¹ (turnover number with benzyl viologen)
Coenzyme A55

Experimental Protocols

The study of the this compound pathway requires specialized techniques due to the oxygen sensitivity of some of the key enzymes.

General Considerations for Anaerobic Enzymology
  • Anaerobic Chamber: All manipulations of oxygen-sensitive enzymes, including purification and assays, should be performed in an anaerobic chamber (glove box) with an atmosphere of N₂/H₂ (e.g., 95%/5%) and a catalyst to remove residual oxygen.

  • Deoxygenated Buffers: All buffers and solutions must be thoroughly deoxygenated by boiling and cooling under a stream of oxygen-free nitrogen or by prolonged sparging with an inert gas inside the anaerobic chamber.

  • Reducing Agents: The addition of a reducing agent, such as dithiothreitol (DTT) or sodium dithionite, to buffers can help maintain a low redox potential.

Assay for Phenylacetyl-CoA:acceptor oxidoreductase

This spectrophotometric assay is adapted from Schneider and Fuchs (1998).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 0.2 mM Phenylacetyl-CoA

    • 0.1 mM 2,6-Dichlorophenolindophenol (DCPIP) as the artificial electron acceptor.

  • Initiation: The reaction is initiated by the addition of the enzyme preparation (solubilized membrane fraction).

  • Measurement: Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm (ε = 21 mM⁻¹ cm⁻¹).

  • Controls: Run controls without phenylacetyl-CoA to account for any endogenous reductase activity.

Assay for Phenylglyoxylate:acceptor oxidoreductase

This assay is based on the method described by Hirsch et al. (1998).

  • Reaction Mixture (Anaerobic): Inside an anaerobic cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 1 mM NAD⁺

    • 0.5 mM Coenzyme A

    • 1 mM Phenylglyoxylate

  • Initiation: Start the reaction by adding the purified enzyme.

  • Measurement: Follow the formation of NADH by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

  • Alternative Assay: An alternative assay using an artificial electron acceptor like benzyl viologen can be performed by monitoring its reduction at 578 nm.

Mandatory Visualizations

Metabolic Pathway

Phenylglyoxylyl_CoA_Pathway Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylalanine aminotransferase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate decarboxylase Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate Phenylacetaldehyde dehydrogenase Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase (ATP, CoA -> AMP, PPi) Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA: acceptor oxidoreductase (H2O, Acceptor -> Reduced Acceptor) Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate Phenylacetyl-CoA hydrolase Benzoyl_CoA Benzoyl-CoA Phenylglyoxylate->Benzoyl_CoA Phenylglyoxylate: acceptor oxidoreductase (CoA, Acceptor+ -> CO2, AcceptorH) Downstream Downstream Metabolism Benzoyl_CoA->Downstream Benzoyl-CoA reductase Anaerobic_Enzyme_Assay_Workflow cluster_preparation Preparation (Anaerobic Chamber) cluster_assay Assay Execution (Anaerobic Cuvette) cluster_analysis Data Analysis Buffer_Prep Buffer Deoxygenation (Sparging with N2/H2) Reagent_Prep Reagent Preparation (in deoxygenated buffer) Buffer_Prep->Reagent_Prep Enzyme_Prep Enzyme Dilution (in deoxygenated buffer) Reagent_Prep->Enzyme_Prep Cuvette_Prep Prepare Reaction Mix (Buffer, Substrates, Cofactors) Enzyme_Prep->Cuvette_Prep Initiation Initiate Reaction (Add Enzyme) Cuvette_Prep->Initiation Measurement Spectrophotometric Measurement (e.g., ΔA340/min) Initiation->Measurement Data_Processing Calculate Initial Velocity Measurement->Data_Processing Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Data_Processing->Kinetic_Analysis

References

An In-depth Technical Guide on the Discovery and Role of Phenylglyoxylyl-CoA in Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and significance of Phenylglyoxylyl-CoA in bacterial metabolic pathways. The document synthesizes key research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the core biochemical processes. This guide is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially exploit this metabolic junction.

Introduction

This compound is a transient acyl-CoA thioester that plays a crucial role in the anaerobic catabolism of aromatic compounds in certain bacteria. Its discovery is intrinsically linked to the elucidation of the metabolic pathway for phenylalanine and phenylacetate. While not an accumulating intermediate, its existence is inferred from the activity of key enzymes that catalyze its formation and subsequent conversion. This guide focuses on the pivotal research that first characterized the enzymatic reaction involving this intermediate, primarily in the denitrifying bacterium Azoarcus evansii.

Metabolic Pathway of Phenylglyoxylate

In anaerobic environments, some bacteria have evolved unique pathways to degrade aromatic compounds. Phenylglyoxylate has been identified as a key intermediate in the anaerobic metabolism of both phenylalanine and phenylacetate.[1] In Azoarcus evansii, phenylacetyl-CoA undergoes α-oxidation to form phenylglyoxylate.[1] This intermediate is then oxidatively decarboxylated to benzoyl-CoA, a central molecule in the anaerobic degradation of aromatic compounds.[1]

In other bacteria, such as Pseudomonas putida, phenylglyoxylate can be generated through the transamination of both D- and L-phenylglycine.[2] This intermediate is then further metabolized to benzoate via benzaldehyde.[2]

Phenylglyoxylate_Metabolism cluster_anaerobic Anaerobic Metabolism (Azoarcus evansii) cluster_aerobic Metabolism in Pseudomonas putida Phenylalanine Phenylalanine Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Metabolism Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA Activation Phenylglyoxylate Phenylglyoxylate Phenylacetyl_CoA->Phenylglyoxylate α-oxidation Benzoyl_CoA Benzoyl_CoA Phenylglyoxylate->Benzoyl_CoA Oxidative Decarboxylation Phenylglyoxylate_p Phenylglyoxylate Further Degradation Further Degradation Benzoyl_CoA->Further Degradation Anaerobic Pathways Phenylglycine Phenylglycine Phenylglycine->Phenylglyoxylate Transamination Benzaldehyde Benzaldehyde Phenylglyoxylate_p->Benzaldehyde Metabolism Benzoate Benzoate Benzaldehyde->Benzoate Metabolism Ortho-cleavage Ortho-cleavage Benzoate->Ortho-cleavage

Caption: Metabolic pathways involving phenylglyoxylate in bacteria.

Key Enzyme: Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

The central enzyme in the conversion of phenylglyoxylate is Phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), which was first purified and characterized from Azoarcus evansii. This enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate to benzoyl-CoA. The activity of this enzyme is induced during anaerobic growth on phenylalanine, phenylacetate, and phenylglyoxylate.

The enzyme is a complex, oxygen-sensitive protein with a native mass of approximately 370 kDa. It is composed of five distinct subunits with molecular masses of approximately 50, 48, 43, 24, and 11.5 kDa, suggesting an α2β2γ2δ2ε2 composition. Spectroscopic analysis revealed the presence of iron-sulfur clusters, and it contains approximately 35 mol of Fe, 36 mol of acid-labile sulfur, and 1.1 mol of FAD per mol of enzyme.

The proposed structure of the enzyme complex consists of a four-subunit core (α2β2γ2δ2), similar to archaeal 2-oxoacid:ferredoxin oxidoreductases, which can reduce viologen dyes. An additional ε2 unit is thought to transfer electrons from a ferredoxin-like subunit of the core to NAD+. This subunit also contains FAD and exhibits transhydrogenase activity.

Caption: Logical structure of the Phenylglyoxylate:NAD+ oxidoreductase complex.

Quantitative Data

The kinetic parameters of the Phenylglyoxylate:NAD+ oxidoreductase from Azoarcus evansii have been determined, providing insight into its substrate specificity and catalytic efficiency.

SubstrateMichaelis Constant (Km)
Phenylglyoxylate45 µM
Coenzyme A (CoA)55 µM

Data sourced from Hirsch et al. (1998).

The enzyme exhibits a high specificity for phenylglyoxylate. It can oxidize 2-oxoisovalerate, but at a much lower rate (15% of the rate with phenylglyoxylate). The turnover number with benzyl viologen as the electron acceptor was 46 s⁻¹ at 37°C and an optimal pH of 8.

Experimental Protocols

The following are summarized methodologies for the key experiments that led to the characterization of Phenylglyoxylate:NAD+ oxidoreductase.

Azoarcus evansii was grown anaerobically in a mineral salt medium with nitrate as the electron acceptor. The medium was supplemented with one of the following carbon sources to induce enzyme activity: phenylalanine, phenylacetate, or phenylglyoxylate. Benzoate was used as a non-inducing control.

The purification of the oxygen-sensitive enzyme was performed under strictly anaerobic conditions. The protocol involved the following steps:

  • Cell Lysis: Bacterial cells were harvested and disrupted by sonication or French press.

  • Centrifugation: The cell lysate was centrifuged to remove cell debris.

  • Chromatography: The supernatant was subjected to a series of chromatographic steps, which likely included:

    • Anion exchange chromatography (e.g., DEAE-Sepharose)

    • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

    • Gel filtration chromatography for size-based separation and determination of native molecular mass.

The activity of Phenylglyoxylate:NAD+ oxidoreductase was measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at a specific wavelength (typically 340 nm). The reaction mixture contained:

  • Buffer at optimal pH (e.g., pH 8.0)

  • Phenylglyoxylate (substrate)

  • Coenzyme A (cosubstrate)

  • NAD+ (electron acceptor)

  • The purified enzyme fraction

The reaction was initiated by the addition of the enzyme, and the change in absorbance over time was recorded.

Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_purification Enzyme Purification (Anaerobic) cluster_analysis Enzyme Characterization start Inoculate Azoarcus evansii growth Anaerobic growth with - Phenylalanine - Phenylacetate, or - Phenylglyoxylate start->growth harvest Harvest Cells growth->harvest lysis Cell Lysis harvest->lysis centrifugation Centrifugation lysis->centrifugation chromatography Sequential Chromatography (Ion Exchange, HIC, Gel Filtration) centrifugation->chromatography purified_enzyme Purified Enzyme chromatography->purified_enzyme activity_assay Activity Assay (Spectrophotometry) purified_enzyme->activity_assay sds_page SDS-PAGE for Subunit Analysis purified_enzyme->sds_page spectroscopy UV/Vis Spectroscopy purified_enzyme->spectroscopy kinetics Determine Km and Vmax activity_assay->kinetics

Caption: Workflow for the purification and characterization of Phenylglyoxylate:NAD+ oxidoreductase.

Conclusion and Future Directions

The discovery and characterization of the enzymatic reaction involving this compound in Azoarcus evansii have been instrumental in understanding the anaerobic degradation of aromatic compounds in bacteria. The key enzyme, Phenylglyoxylate:NAD+ oxidoreductase, represents a potential target for metabolic engineering and drug development. Future research could focus on:

  • Structural Biology: Elucidating the high-resolution crystal structure of the enzyme complex to understand its catalytic mechanism in greater detail.

  • Inhibitor Screening: Identifying specific inhibitors of this enzyme could have applications in controlling bacterial growth in specific anaerobic environments.

  • Biocatalysis: Exploring the potential of this enzyme in biocatalytic applications for the synthesis of novel compounds.

  • Prevalence in Other Organisms: Investigating the presence and role of this pathway in other bacterial species and its ecological significance.

This guide provides a foundational understanding of this compound's role in bacterial metabolism, offering a starting point for further investigation and application in various scientific and industrial fields.

References

The Central Role of Phenylglyoxylyl-CoA in the Anaerobic Metabolism of Aromatic Compounds in Thauera aromatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. A key intermediate in the anaerobic catabolism of phenylalanine and phenylacetate in this bacterium is phenylglyoxylyl-CoA. This technical guide provides an in-depth overview of the function of this compound in Thauera aromatica, detailing the metabolic pathways, enzymatic reactions, and available experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this metabolic node.

Metabolic Pathway of this compound

Under anaerobic conditions, Thauera aromatica utilizes a sophisticated pathway to convert aromatic compounds like phenylalanine and phenylacetate into benzoyl-CoA, a central metabolite that then enters a ring-reduction pathway. This compound is a critical intermediate in this "upper pathway."

The degradation of phenylalanine is initiated by a transamination to phenylpyruvate, followed by decarboxylation to phenylacetaldehyde and subsequent oxidation to phenylacetate. Phenylacetate is then activated to its coenzyme A thioester, phenylacetyl-CoA.[1][2]

The core reactions involving this compound are:

  • Formation: Phenylacetyl-CoA is oxidized to this compound. This α-oxidation is catalyzed by the membrane-bound enzyme phenylacetyl-CoA:acceptor oxidoreductase .[1][3]

  • Conversion: this compound is then oxidatively decarboxylated to benzoyl-CoA and CO2. This reaction is catalyzed by phenylglyoxylate:acceptor oxidoreductase .[1]

The resulting benzoyl-CoA is then further metabolized through the central benzoyl-CoA pathway, which involves ring reduction and subsequent β-oxidation-like reactions.

Signaling Pathway Diagram

Phenylglyoxylate_Pathway Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Phenylalanine transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate decarboxylase Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate Phenylacetaldehyde dehydrogenase PhenylacetylCoA Phenylacetyl-CoA Phenylacetate->PhenylacetylCoA Phenylacetate-CoA ligase PhenylglyoxylylCoA This compound PhenylacetylCoA->PhenylglyoxylylCoA Phenylacetyl-CoA: acceptor oxidoreductase BenzoylCoA Benzoyl-CoA PhenylglyoxylylCoA->BenzoylCoA Phenylglyoxylate: acceptor oxidoreductase CentralMetabolism Central Benzoyl-CoA Pathway BenzoylCoA->CentralMetabolism

Caption: Anaerobic degradation pathway of phenylalanine to benzoyl-CoA in Thauera aromatica.

Data Presentation

Quantitative data on the kinetics of enzymes in the this compound pathway in Thauera aromatica are not extensively available in the form of structured tables in the reviewed literature. However, specific enzyme activities under different growth conditions have been reported and are summarized below.

Table 1: Specific Activities of Enzymes Involved in this compound Metabolism in Thauera aromatica

EnzymeGrowth SubstrateSpecific Activity (nmol min⁻¹ mg protein⁻¹)Reference
Phenylacetyl-CoA:acceptor oxidoreductasePhenylalanineInduced
Phenylacetyl-CoA:acceptor oxidoreductasePhenylacetateInduced
Phenylacetyl-CoA:acceptor oxidoreductasePhenylglyoxylateLow activity
Phenylacetyl-CoA:acceptor oxidoreductaseBenzoateVirtually absent
Phenylglyoxylate:acceptor oxidoreductasePhenylalanineInduced

Table 2: Substrate Degradation Rates by Whole Cells of Thauera aromatica AR-1

Growth Substrate (2 mM)Assay Substrate (1 mM)Specific Degradation Rate (nmol min⁻¹ (mg cell dry matter)⁻¹)Reference
ProtocatechuateProtocatechuate8.5
ProtocatechuateBenzoate4.8
3,5-DHBProtocatechuate7.8

Note: While not directly measuring this compound related enzyme activities, this table provides context on the metabolic capabilities of T. aromatica under different anaerobic growth conditions.

Table 3: Kinetic Parameters of Phenylglyoxylate:acceptor Oxidoreductase from Azoarcus evansii

SubstrateK_m_ (µM)
Phenylglyoxylate45
Coenzyme A55

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully elaborated in the available literature. However, based on the methodologies described, the following outlines can be provided.

Cultivation of Thauera aromatica for Induction of Phenylglyoxylate Pathway Enzymes
  • Organism: Thauera aromatica K172 (DSM 6984) or strain AR-1 (DSM 11528).

  • Medium: Anaerobic mineral salt medium.

  • Carbon and Energy Source: Phenylalanine (e.g., 2-5 mM) or phenylacetate to induce the pathway.

  • Electron Acceptor: Nitrate (e.g., 10-20 mM KNO₃).

  • Growth Conditions: Anoxic, at 28-30°C in the dark. For larger cultures, substrates can be fed continuously to maintain optimal concentrations.

  • Cell Harvesting: Cells are harvested by centrifugation, washed, and can be stored frozen for later preparation of cell extracts.

Preparation of Cell Extracts
  • Cell Lysis: Frozen cell pellets are resuspended in an appropriate buffer (e.g., Tris-HCl or phosphate buffer) and lysed by methods such as French press or sonication under anaerobic conditions.

  • Fractionation: To separate the membrane-bound phenylacetyl-CoA:acceptor oxidoreductase, ultracentrifugation (e.g., at 100,000 x g) is performed. The resulting pellet contains the membrane fraction, while the supernatant is the soluble fraction containing phenylglyoxylate:acceptor oxidoreductase.

Enzyme Assay: Phenylacetyl-CoA:acceptor Oxidoreductase

This assay is based on the spectrophotometric measurement of the reduction of an artificial electron acceptor.

  • Principle: The oxidation of phenylacetyl-CoA to this compound is coupled to the reduction of dichlorophenolindophenol (DCPIP), which can be monitored by the decrease in absorbance at a specific wavelength.

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate buffer, pH 7.0)

    • Detergent for solubilizing the membrane-bound enzyme (e.g., Triton X-100)

    • Phenylacetyl-CoA (substrate)

    • DCPIP (artificial electron acceptor)

  • Procedure:

    • The reaction is initiated by the addition of the cell membrane fraction.

    • The decrease in absorbance of DCPIP is monitored spectrophotometrically.

    • Enzyme activity is calculated based on the molar extinction coefficient of DCPIP.

  • Controls: Reactions without the substrate or without the enzyme extract are necessary to account for any background reactions.

Experimental Workflow for Enzyme Activity Measurement

Enzyme_Assay_Workflow cluster_cultivation Cell Cultivation & Preparation cluster_assay Enzyme Assay Cultivation Anaerobic cultivation of T. aromatica with phenylalanine/phenylacetate Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Lysis Cell Lysis (e.g., French Press) Harvesting->Lysis Fractionation Fractionation (Ultracentrifugation) Lysis->Fractionation AddEnzyme Add membrane fraction (enzyme source) Fractionation->AddEnzyme Membrane Fraction ReactionSetup Prepare reaction mixture: Buffer, Detergent, DCPIP ReactionSetup->AddEnzyme Spectro Spectrophotometric measurement of DCPIP reduction AddEnzyme->Spectro Start Reaction Calc Calculate specific activity Spectro->Calc

Caption: Experimental workflow for measuring phenylacetyl-CoA:acceptor oxidoreductase activity.

Conclusion

This compound is a pivotal, yet transient, intermediate in the anaerobic degradation of phenylalanine and phenylacetate in Thauera aromatica. Its formation and subsequent conversion to benzoyl-CoA are catalyzed by a membrane-bound oxidoreductase and a soluble oxidoreductase, respectively. While the overall pathway has been elucidated, this technical guide highlights the need for further research to quantify the kinetic parameters of the involved enzymes and to detail the regulatory mechanisms governing this metabolic route. Such information will be invaluable for applications in bioremediation and for a deeper understanding of anaerobic aromatic catabolism, which could inform the development of novel antimicrobial strategies targeting these unique metabolic pathways.

References

Phenylglyoxylyl-CoA: A Lynchpin in the Anaerobic Degradation of Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of the essential amino acid phenylalanine is a critical biogeochemical process, distinct from its well-characterized aerobic counterpart. Central to this anaerobic catabolism is the formation and subsequent conversion of phenylglyoxylyl-CoA, a key intermediate in the pathway leading to the central metabolite benzoyl-CoA. This technical guide provides a comprehensive overview of the enzymatic steps involving this compound, detailing the associated enzymes, their kinetics, and the experimental protocols for their study. The signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this important metabolic route. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating anaerobic aromatic compound metabolism and seeking novel enzymatic targets.

Introduction

Phenylalanine, an aromatic amino acid, is catabolized through distinct pathways under aerobic and anaerobic conditions. While aerobic degradation, primarily initiated by phenylalanine hydroxylase, has been extensively studied due to its relevance to human metabolic disorders such as phenylketonuria, the anaerobic pathways are less understood but of significant environmental and biotechnological importance. In anoxic environments, microorganisms employ a complex series of reactions to break down phenylalanine, ultimately funneling it into central anaerobic metabolic pathways. A key intermediate in this process is this compound, the formation of which represents a critical juncture in the conversion of phenylalanine to benzoyl-CoA, a common intermediate in the anaerobic degradation of many aromatic compounds[1][2]. Understanding the enzymes and reactions involved in the this compound segment of this pathway is crucial for a complete picture of anaerobic phenylalanine metabolism.

The Anaerobic Phenylalanine Degradation Pathway

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, phenylalanine is degraded to benzoyl-CoA through a series of enzymatic steps. This compound is a key, albeit transient, intermediate in this pathway[1][2]. The pathway can be broadly divided into the following stages:

  • Conversion of Phenylalanine to Phenylacetate: Phenylalanine is first converted to phenylpyruvate via a transamination reaction. Phenylpyruvate is then decarboxylated to phenylacetaldehyde, which is subsequently oxidized to phenylacetate[1].

  • Activation of Phenylacetate: Phenylacetate is activated to its coenzyme A thioester, phenylacetyl-CoA, by phenylacetate-CoA ligase.

  • α-Oxidation of Phenylacetyl-CoA to this compound: Phenylacetyl-CoA undergoes an α-oxidation to yield this compound. This reaction is catalyzed by phenylacetyl-CoA:acceptor oxidoreductase.

  • Oxidative Decarboxylation to Benzoyl-CoA: this compound is then oxidatively decarboxylated to form benzoyl-CoA and CO2, a reaction catalyzed by phenylglyoxylate:acceptor oxidoreductase.

This pathway effectively channels phenylalanine into the central benzoyl-CoA degradation pathway, which is a common strategy for the anaerobic catabolism of a wide range of aromatic compounds.

Signaling Pathway Diagram

Anaerobic Phenylalanine Degradation cluster_main Anaerobic Phenylalanine Degradation Pathway Phe Phenylalanine Phy Phenylpyruvate Phe->Phy Phenylalanine Transaminase Paa Phenylacetaldehyde Phy->Paa Phenylpyruvate Decarboxylase Pac Phenylacetate Paa->Pac Phenylacetaldehyde Dehydrogenase PacCoA Phenylacetyl-CoA Pac->PacCoA Phenylacetate-CoA Ligase PgCoA This compound PacCoA->PgCoA Phenylacetyl-CoA: acceptor Oxidoreductase BzCoA Benzoyl-CoA PgCoA->BzCoA Phenylglyoxylate: acceptor Oxidoreductase Central Metabolism Central Metabolism BzCoA->Central Metabolism Benzoyl-CoA Reductase Enzyme_Assay_Workflow cluster_workflow General Spectrophotometric Enzyme Assay Workflow prep Prepare Reagent Mix (Buffer, Substrates, Cofactors) preinc Pre-incubate at Optimal Temperature prep->preinc start Initiate Reaction (Add Enzyme/Substrate) preinc->start monitor Monitor Absorbance Change (Spectrophotometer) start->monitor calc Calculate Enzyme Activity monitor->calc

References

The Central Role of Phenylglyoxylyl-CoA in the Anaerobic Phenylacetate Catabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Phenylacetate, a common intermediate in the breakdown of various aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene, is catabolized through distinct pathways under anaerobic conditions. A pivotal, yet often overlooked, intermediate in this process is phenylglyoxylyl-CoA. This technical guide provides an in-depth exploration of the enzymatic steps involving this compound in the anaerobic phenylacetate catabolic pathway, focusing on the quantitative data, experimental protocols, and the underlying biochemical logic. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this metabolic route.

The Anaerobic Phenylacetate Catabolic Pathway: An Overview

Under anaerobic conditions, particularly in denitrifying bacteria such as Thauera aromatica and Azoarcus evansii, the catabolism of phenylacetate proceeds via a pathway that is distinct from the well-characterized aerobic route. The initial activation of phenylacetate to phenylacetyl-CoA is a common step in both pathways. However, the subsequent anaerobic strategy involves an α-oxidation of the side chain of phenylacetyl-CoA to form this compound, which is then further metabolized to the central intermediate benzoyl-CoA.[1]

Key Enzymes and Reactions Involving this compound

The core of the anaerobic phenylacetate pathway, as it pertains to this compound, is governed by two key enzymes:

  • Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1): This enzyme catalyzes the oxidation of phenylacetyl-CoA to this compound. It is a membrane-bound, molybdenum-iron-sulfur protein.[2][3] The reaction can be summarized as follows:

    Phenylacetyl-CoA + H₂O + Acceptor → this compound + Reduced Acceptor

  • Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) (EC 1.2.1.58): This complex, oxygen-sensitive enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate (formed from the hydrolysis of this compound) to benzoyl-CoA.[1] The reaction is as follows:

    Phenylglyoxylate + NAD⁺ + CoA → Benzoyl-CoA + CO₂ + NADH

There is also evidence for a Phenylacetyl-CoA Hydrolase (EC 3.1.2.25) that can hydrolyze this compound to phenylglyoxylate and CoA.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound.

Table 1: Properties of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) from Azoarcus evansii[1]
PropertyValue
Subunit Composition α₂β₂γ₂δ₂ε₂
Subunit Molecular Masses ~50 kDa, ~48 kDa, ~43 kDa, ~24 kDa, ~11.5 kDa
Native Molecular Mass 370 kDa
Cofactors 35 ± 4 mol Fe, 36 ± 4 mol acid-labile sulfur, 1.1 ± 0.2 mol FAD per mol of enzyme
Optimal pH 8.0
Turnover Number (with benzyl viologen) 46 s⁻¹ at 37°C
Kₘ for Phenylglyoxylate 45 µM
Kₘ for Coenzyme A 55 µM
Table 2: Substrate Specificity of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) from Azoarcus evansii
SubstrateRelative Activity (%)
Phenylglyoxylate100
2-Oxoisovalerate15

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound metabolism. These protocols are compiled from published literature and are intended to serve as a guide for researchers.

Preparation of Cell-Free Extracts from Anaerobic Bacteria

Objective: To prepare active cell-free extracts from anaerobically grown bacteria (e.g., Thauera aromatica, Azoarcus evansii) for enzyme assays.

Materials:

  • Anaerobically grown bacterial cell paste

  • Anaerobic glove box or chamber

  • French press or sonicator

  • Ultracentrifuge

  • Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM dithiothreitol [DTT] and 2 mM MgCl₂)

Procedure:

  • Perform all steps under strictly anaerobic conditions in a glove box.

  • Resuspend the cell paste in the anaerobic buffer.

  • Disrupt the cells by passing them through a French press at 137 MPa or by sonication.

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 1 hour) to separate the membrane fraction from the soluble fraction (cytosol).

  • The supernatant is the soluble cell-free extract. The pellet contains the membrane fraction.

Enzyme Assay for Phenylacetyl-CoA Dehydrogenase

Objective: To determine the activity of phenylacetyl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Membrane fraction from anaerobic cell-free extract

  • Anaerobic cuvettes

  • Spectrophotometer

  • Anaerobic buffer

  • Phenylacetyl-CoA (substrate)

  • Artificial electron acceptor (e.g., benzyl viologen)

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing anaerobic buffer and the artificial electron acceptor.

  • Add the membrane fraction containing the enzyme to the cuvette.

  • Initiate the reaction by adding phenylacetyl-CoA.

  • Monitor the reduction of the electron acceptor spectrophotometrically at an appropriate wavelength (e.g., 578 nm for benzyl viologen).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced acceptor.

Purification of Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

Objective: To purify the phenylglyoxylate:NAD+ oxidoreductase from the soluble fraction of Azoarcus evansii. This protocol is a generalized procedure based on the methods described by Hirsch et al. (1998).

Materials:

  • Soluble cell-free extract from Azoarcus evansii grown anaerobically on phenylacetate.

  • Chromatography equipment (e.g., FPLC or HPLC system).

  • Anion-exchange column (e.g., Q-Sepharose).

  • Hydrophobic interaction column (e.g., Phenyl-Sepharose).

  • Gel filtration column (e.g., Superdex 200).

  • Anaerobic buffers for chromatography.

Procedure:

  • Anion-Exchange Chromatography:

    • Load the soluble cell-free extract onto an anion-exchange column equilibrated with a low-salt anaerobic buffer.

    • Wash the column to remove unbound proteins.

    • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Collect fractions and assay for phenylglyoxylate:NAD+ oxidoreductase activity.

  • Hydrophobic Interaction Chromatography:

    • Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration that promotes binding to the hydrophobic interaction column (e.g., 1 M).

    • Load the sample onto the column equilibrated with a high-salt buffer.

    • Elute the enzyme with a decreasing salt gradient.

    • Collect fractions and assay for activity.

  • Gel Filtration Chromatography:

    • Concentrate the active fractions from the previous step.

    • Load the concentrated sample onto a gel filtration column to separate proteins based on size.

    • Elute with an anaerobic buffer.

    • Collect fractions and assay for activity. The purified enzyme should elute as a single peak.

Enzyme Assay for Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

Objective: To determine the activity of phenylglyoxylate:NAD+ oxidoreductase by monitoring the formation of NADH.

Materials:

  • Purified enzyme or cell-free extract

  • Anaerobic cuvettes

  • Spectrophotometer

  • Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Phenylglyoxylate (substrate)

  • NAD⁺ (cofactor)

  • Coenzyme A (substrate)

Procedure:

  • Prepare a reaction mixture in an anaerobic cuvette containing anaerobic buffer, NAD⁺, and Coenzyme A.

  • Add the enzyme solution to the cuvette.

  • Initiate the reaction by adding phenylglyoxylate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

The following diagrams illustrate the anaerobic phenylacetate catabolic pathway and a typical experimental workflow for enzyme purification.

Anaerobic_Phenylacetate_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA Ligase Phenylglyoxylyl_CoA Phenylglyoxylyl_CoA Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA Dehydrogenase Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate Phenylacetyl-CoA Hydrolase Benzoyl_CoA Benzoyl_CoA Phenylglyoxylate->Benzoyl_CoA Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating) Ring_Fission Further Metabolism (Ring Fission) Benzoyl_CoA->Ring_Fission

Caption: Anaerobic phenylacetate catabolic pathway.

Enzyme_Purification_Workflow Cell_Culture Anaerobic Cell Culture (e.g., Azoarcus evansii) Cell_Lysis Cell Lysis (French Press / Sonication) Cell_Culture->Cell_Lysis Centrifugation Centrifugation (Separation of Soluble and Membrane Fractions) Cell_Lysis->Centrifugation Soluble_Fraction Soluble Fraction Centrifugation->Soluble_Fraction Anion_Exchange Anion-Exchange Chromatography Soluble_Fraction->Anion_Exchange HIC Hydrophobic Interaction Chromatography Anion_Exchange->HIC Gel_Filtration Gel Filtration Chromatography HIC->Gel_Filtration Pure_Enzyme Purified Enzyme Gel_Filtration->Pure_Enzyme

Caption: General workflow for enzyme purification.

Conclusion

This compound is a key intermediate in the anaerobic degradation of phenylacetate, linking the initial activation of the aromatic acid to the central metabolite benzoyl-CoA. The enzymes responsible for its formation and conversion, phenylacetyl-CoA dehydrogenase and phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating), represent potential targets for biotechnological applications, including bioremediation and the synthesis of valuable chemicals. This technical guide provides a comprehensive overview of the current knowledge on this part of the pathway, offering valuable quantitative data and experimental protocols to aid researchers in this field. Further investigation into the structure and mechanism of these enzymes will undoubtedly uncover new insights into the remarkable metabolic capabilities of anaerobic microorganisms.

References

The Enzymatic Synthesis of Phenylglyoxylyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic production of Phenylglyoxylyl-CoA, a key intermediate in the anaerobic metabolism of aromatic compounds. This document provides a comprehensive overview of the primary enzyme responsible for its synthesis, its catalytic mechanism, and detailed experimental protocols for its study. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams.

Executive Summary

The primary enzyme identified for the direct production of this compound is Phenylacetyl-CoA dehydrogenase (EC 1.17.5.1). This enzyme catalyzes the α-oxidation of phenylacetyl-CoA to yield this compound. Found in denitrifying bacteria such as Thauera aromatica, this membrane-bound molybdenum-iron-sulfur protein plays a crucial role in the anaerobic degradation pathway of phenylalanine and phenylacetate.[1][2] The subsequent enzymatic hydrolysis of the product by this compound hydrolase presents a potential challenge for accumulation, necessitating strategies for its inhibition or removal in preparative applications.[3]

Phenylacetyl-CoA Dehydrogenase: The Key Enzyme

Phenylacetyl-CoA dehydrogenase is a highly specific enzyme, utilizing phenylacetyl-CoA as its substrate to catalyze the formation of this compound. This section details the properties and reaction characteristics of this pivotal enzyme.

Enzymatic Reaction and Properties

The enzyme facilitates the following reaction:

Phenylacetyl-CoA + H₂O + 2 Quinone → this compound + 2 Quinol

The oxygen atom incorporated into the this compound molecule is derived from water, not molecular oxygen.

Table 1: General Properties of Phenylacetyl-CoA Dehydrogenase from Thauera aromatica

PropertyDescriptionReferences
EC Number 1.17.5.1
Systematic Name Phenylacetyl-CoA:quinone oxidoreductase
Other Names Phenylacetyl-CoA:acceptor oxidoreductase
Source Organism Thauera aromatica
Cellular Location Membrane-bound
Prosthetic Groups Molybdenum, Iron-Sulfur clusters
Oxygen Sensitivity The enzyme itself is reported to be quite oxygen-insensitive.
Substrate and Acceptor Specificity

The dehydrogenase exhibits a high degree of specificity for its substrate.

Table 2: Substrate and Electron Acceptor Specificity

Substrate/AcceptorActivityReferences
Phenylacetyl-CoA Primary Substrate
PhenylacetateNo activity
Acetyl-CoANo activity
Benzoyl-CoANo activity
Propanoyl-CoANo activity
Crotonyl-CoANo activity
Succinyl-CoANo activity
3-Hydroxybenzoyl-CoANo activity
Ubiquinone Likely physiological electron acceptor
Duroquinone Can act as an electron acceptor
Menaquinone Can act as an electron acceptor
2,6-Dichlorophenolindophenol (DCPIP) Artificial electron acceptor for assays

Experimental Protocols

This section provides detailed methodologies for the assay and study of Phenylacetyl-CoA dehydrogenase activity.

Spectrophotometric Assay for Phenylacetyl-CoA Dehydrogenase Activity

This protocol is adapted from the methods described for the enzyme from Thauera aromatica.

Objective: To quantitatively measure the activity of Phenylacetyl-CoA dehydrogenase by monitoring the reduction of an artificial electron acceptor, DCPIP.

Materials:

  • Cell membrane fraction containing Phenylacetyl-CoA dehydrogenase

  • Triton X-100

  • Potassium phosphate buffer (pH 7.0)

  • Phenylacetyl-CoA (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Enzyme Solubilization:

    • Resuspend the cell membrane fraction in potassium phosphate buffer.

    • Add Triton X-100 to a final concentration of 1% (w/v) to solubilize the membrane-bound enzyme.

    • Incubate on ice for 30 minutes with gentle stirring.

    • Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant contains the solubilized enzyme.

  • Assay Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • Potassium phosphate buffer

      • DCPIP solution

      • Solubilized enzyme preparation

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding Phenylacetyl-CoA to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

    • Record the change in absorbance over time.

  • Calculation of Enzyme Activity:

    • Calculate the rate of DCPIP reduction using its molar extinction coefficient.

    • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Signaling Pathways and Workflows

The following diagrams illustrate the biochemical pathway for this compound production and a typical experimental workflow for enzyme activity determination.

Phenylglyoxylyl_CoA_Production_Pathway cluster_pathway Anaerobic Phenylacetate Degradation Phenylacetyl_CoA Phenylacetyl-CoA Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA dehydrogenase (EC 1.17.5.1) + H2O, + 2 Quinone - 2 Quinol Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate this compound hydrolase (EC 3.1.2.25) + H2O - CoA Benzoyl_CoA Benzoyl-CoA + CO2 Phenylglyoxylate->Benzoyl_CoA Phenylglyoxylate: acceptor oxidoreductase + CoA, + Acceptor - Acceptor (reduced)

Caption: Biochemical pathway of this compound synthesis.

Experimental_Workflow cluster_workflow Experimental Workflow for Enzyme Activity Assay start Start: Cell Culture (*Thauera aromatica*) cell_harvest Cell Harvesting and Lysis start->cell_harvest membrane_prep Membrane Fraction Preparation (Ultracentrifugation) cell_harvest->membrane_prep solubilization Enzyme Solubilization (Triton X-100) membrane_prep->solubilization assay_prep Assay Mixture Preparation (Buffer, DCPIP, Enzyme) solubilization->assay_prep reaction_init Reaction Initiation (Add Phenylacetyl-CoA) assay_prep->reaction_init measurement Spectrophotometric Measurement (ΔA600nm/min) reaction_init->measurement analysis Data Analysis and Activity Calculation measurement->analysis

Caption: Workflow for Phenylacetyl-CoA dehydrogenase assay.

Alternative and Related Enzymatic Activities

While Phenylacetyl-CoA dehydrogenase is the direct route to this compound, another enzyme is pertinent to the metabolism of its precursor, phenylglyoxylate.

Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)

In the bacterium Azoarcus evansii, phenylglyoxylate:NAD+ oxidoreductase (CoA benzoylating) catalyzes the oxidative decarboxylation of phenylglyoxylate to benzoyl-CoA.

Reaction: Phenylglyoxylate + CoA + NAD⁺ → Benzoyl-CoA + CO₂ + NADH + H⁺

While this reaction degrades phenylglyoxylate, its study provides insights into the enzymatic handling of this α-keto acid.

Table 3: Properties of Phenylglyoxylate:NAD+ Oxidoreductase from Azoarcus evansii

PropertyDescriptionReferences
Source Organism Azoarcus evansii
Substrates Phenylglyoxylate, Coenzyme A, NAD⁺
Products Benzoyl-CoA, CO₂, NADH
Km (Phenylglyoxylate) 45 µM
Km (Coenzyme A) 55 µM
Turnover number (with benzyl viologen) 46 s⁻¹ at 37°C
Optimal pH 8.0

Conclusion

The enzymatic synthesis of this compound is primarily achieved through the action of Phenylacetyl-CoA dehydrogenase. This guide provides the foundational knowledge for researchers to explore this enzyme and its potential applications. The detailed protocols and pathway diagrams serve as a starting point for further investigation into the anaerobic metabolism of aromatic compounds and the production of valuable biochemical intermediates. Understanding the interplay with downstream enzymes like this compound hydrolase is critical for developing strategies to optimize the yield of this compound.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Phenylglyoxylyl-CoA, a crucial intermediate in various biochemical pathways and a valuable tool for enzyme mechanism studies. This document details the most common and effective synthesis methods, complete with experimental protocols, quantitative data, and visual guides to the underlying chemical processes.

Introduction

This compound, also known as benzoylformyl-CoA, is the coenzyme A thioester of phenylglyoxylic acid. Its α-keto acyl structure makes it a substrate for various enzymes, including those involved in amino acid metabolism and the biosynthesis of natural products. The synthesis of this compound is essential for in vitro biochemical assays, inhibitor screening, and the development of novel therapeutic agents. This document outlines two primary chemical synthesis methods: the Mixed Carbonic Anhydride method and the Carbodiimide-mediated coupling method.

Chemical Synthesis Methods

Two robust methods for the chemical synthesis of this compound are presented below. The choice of method may depend on the availability of reagents, desired scale, and laboratory preferences.

Method 1: Mixed Carbonic Anhydride Synthesis

This method involves the activation of the carboxylic acid of phenylglyoxylic acid with a chloroformate, typically ethyl chloroformate or isobutyl chloroformate, to form a mixed carbonic anhydride. This activated intermediate then readily reacts with the thiol group of Coenzyme A to form the desired thioester.

Logical Workflow for Mixed Carbonic Anhydride Synthesis:

mixed_anhydride_workflow cluster_activation Activation Step cluster_coupling Coupling Step PGA Phenylglyoxylic Acid MA Mixed Carbonic Anhydride Intermediate PGA->MA Base Tertiary Amine (e.g., Triethylamine) Base->MA Chloroformate Alkyl Chloroformate (e.g., Ethyl Chloroformate) Chloroformate->MA CoA Coenzyme A MA->CoA Nucleophilic Attack by Thiol Product This compound CoA->Product

Caption: Workflow for this compound synthesis via the mixed carbonic anhydride method.

Experimental Protocol: Mixed Carbonic Anhydride Method

  • Preparation of Activated Phenylglyoxylic Acid:

    • Dissolve phenylglyoxylic acid (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add N-methylmorpholine (1.1 equivalents) dropwise while maintaining the temperature.

    • Add isobutyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture for 15 minutes at -15°C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.0 equivalent) in cold, degassed water.

    • Adjust the pH of the Coenzyme A solution to 7.5-8.0 with a dilute solution of lithium hydroxide.

    • Add the cold Coenzyme A solution to the mixed anhydride suspension prepared in step 1.

    • Rinse the Coenzyme A flask with a small amount of THF/water and add it to the reaction mixture.

    • Stir the reaction vigorously for 15 minutes at 0°C.

  • Work-up and Purification:

    • Monitor the reaction progress by checking for the disappearance of free thiol using Ellman's reagent (DTNB).

    • Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl.

    • Concentrate the solution under reduced pressure to remove the organic solvent.

    • Purify the this compound from the aqueous solution using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Method 2: Carbodiimide-Mediated Coupling

This approach utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid of phenylglyoxylic acid. The activated species, an O-acylisourea intermediate, then reacts with Coenzyme A. The use of an additive like N-hydroxysuccinimide (NHS) can improve yields by forming a more stable active ester intermediate.

Signaling Pathway for Carbodiimide-Mediated Synthesis:

carbodiimide_pathway PGA Phenylglyoxylic Acid O_acylisourea O-Acylisourea Intermediate PGA->O_acylisourea Carbodiimide Carbodiimide (e.g., EDC) Carbodiimide->O_acylisourea Product This compound O_acylisourea->Product Nucleophilic Attack Byproduct Urea Byproduct O_acylisourea->Byproduct CoA Coenzyme A CoA->Product

Application Note: HPLC Analysis of Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylglyoxylyl-CoA is an activated acyl-thioester that plays a role in xenobiotic metabolism. Notably, its precursor, phenylglyoxylic acid, is a major metabolite of styrene, an industrial solvent with known neurotoxic effects.[1][2] Accurate quantification of this compound is crucial for toxicological studies, understanding metabolic pathways, and in the development of therapeutic interventions for exposure to aromatic hydrocarbons. This application note provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other cellular components. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A gradient elution with a polar mobile phase (an aqueous buffer) and a less polar organic modifier (acetonitrile or methanol) is employed to resolve this compound. Detection is performed by monitoring the UV absorbance of the eluent. Coenzyme A and its derivatives exhibit a strong absorbance at approximately 260 nm due to the adenine moiety. The phenylglyoxylyl group may contribute to absorbance at other wavelengths as well.

Experimental Protocols

1. Standard Preparation: Enzymatic Synthesis of this compound

  • Materials:

    • Phenylglyoxylic acid

    • Coenzyme A, lithium salt (CoASH)

    • ATP, magnesium salt

    • Acyl-CoA synthetase (a promiscuous bacterial or yeast enzyme is suitable)

    • Tris-HCl buffer (100 mM, pH 7.5)

    • Magnesium chloride (MgCl₂)

  • Procedure:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM CoASH

      • 2 mM Phenylglyoxylic acid

    • Initiate the reaction by adding Acyl-CoA synthetase to a final concentration of 1-5 µM.

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them using the HPLC method described below.

    • Once the reaction is complete, purify the this compound using solid-phase extraction or preparative HPLC.

    • Determine the concentration of the purified this compound spectrophotometrically using the molar extinction coefficient of Coenzyme A at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

2. Sample Preparation from Biological Matrices

This is a general protocol for the extraction of short-chain acyl-CoAs from cell cultures or tissues.

  • Materials:

    • Perchloric acid (PCA), 10% (v/v)

    • Potassium carbonate (K₂CO₃), 3 M

    • Centrifuge capable of 15,000 x g at 4°C

  • Procedure:

    • Homogenize the cell pellet or tissue sample in ice-cold 10% PCA.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding 3 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. The formation of a potassium perchlorate precipitate will be observed.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

    • The resulting supernatant contains the acyl-CoA esters and is ready for HPLC analysis. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

Quantitative Data Summary

The following tables outline the proposed HPLC method and the expected performance characteristics for the analysis of this compound.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 100 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 0-5 min, 5% B; 5-20 min, 5-40% B; 20-25 min, 40-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 260 nm

Table 2: Expected Performance Characteristics (Hypothetical)

ParameterExpected Value
Retention Time (tR) 15 - 20 min
Limit of Detection (LOD) ~5 pmol
Limit of Quantification (LOQ) ~15 pmol
Linearity (r²) > 0.995
Precision (%RSD) < 5%

Note: These values are estimates based on the analysis of similar compounds and must be determined experimentally.

Mandatory Visualization

Diagrams of Pathways and Workflows

Styrene_Metabolism cluster_activation Activation for Further Metabolism Styrene Styrene StyreneOxide Styrene-7,8-oxide Styrene->StyreneOxide CYP450 MandelicAcid Mandelic Acid StyreneOxide->MandelicAcid Epoxide Hydrolase & ADH PhenylglyoxylicAcid Phenylglyoxylic Acid MandelicAcid->PhenylglyoxylicAcid Mandelate Dehydrogenase PGCoA This compound PhenylglyoxylicAcid->PGCoA Acyl-CoA Synthetase

Caption: Metabolic activation of Styrene to this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Extraction Perchloric Acid Extraction Sample->Extraction Standard Standard Synthesis (Enzymatic) Injection Inject onto C18 Column Standard->Injection Neutralization Neutralization with K2CO3 Extraction->Neutralization Filtration 0.22 µm Filtration Neutralization->Filtration Filtration->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 260 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Result Final Concentration Report Integration->Result

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Phenylglyoxylyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established principles for the analysis of acyl-CoA compounds and are intended to serve as a robust starting point for researchers.

Introduction

This compound is an acyl-Coenzyme A derivative formed from the condensation of phenylglyoxylic acid and Coenzyme A.[1] Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and their accurate quantification is vital for understanding cellular metabolism and disease states. This protocol details the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the detection and quantification of this compound.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound899.144392.101To be determinedTo be determinedTo be determined

Note: The precursor ion m/z is calculated based on the molecular formula C29H40N7O18P3S. The product ion is predicted based on the characteristic neutral loss of the Coenzyme A moiety (507 Da) commonly observed for acyl-CoAs.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from biological matrices such as cell cultures or tissue homogenates.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)

  • Methanol

  • Acetonitrile

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • For cultured cells, aspirate the media and add 1 mL of ice-cold 10% TCA to the culture plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • For tissue samples, homogenize the tissue in an appropriate ice-cold buffer. To a known amount of homogenate, add two volumes of ice-cold 10% TCA.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • The samples are now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-10 µL.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 2% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 4.0 kV.

  • Heater Temperature: 120°C.

  • Sheath Gas Flow: 80 (arbitrary units).

  • Auxiliary Gas Flow: 12 (arbitrary units).

  • Capillary Temperature: 280°C.

  • MRM Transition for this compound:

    • Q1 (Precursor Ion): 899.1 m/z

    • Q3 (Product Ion): 392.1 m/z

    • Collision Energy: To be optimized, typically 20-40 eV.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the experimental workflow for its analysis.

Phenylglyoxylyl_CoA_Metabolism cluster_0 Metabolic Reaction Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA_hydrolase Phenylacetyl-CoA hydrolase Phenylglyoxylyl_CoA->Phenylacetyl_CoA_hydrolase H2O H₂O H2O->Phenylacetyl_CoA_hydrolase Phenylglyoxylate Phenylglyoxylate Phenylacetyl_CoA_hydrolase->Phenylglyoxylate CoA Coenzyme A Phenylacetyl_CoA_hydrolase->CoA

Caption: Metabolic hydrolysis of this compound.

Mass_Spectrometry_Workflow cluster_workflow Analytical Workflow node_sample Biological Sample (Cells or Tissue) node_prep Sample Preparation (Protein Precipitation) node_sample->node_prep node_lc Liquid Chromatography (C18 Separation) node_prep->node_lc node_ms Tandem Mass Spectrometry (MRM Detection) node_lc->node_ms node_data Data Analysis (Quantification) node_ms->node_data

Caption: Experimental workflow for this compound analysis.

References

Application Notes & Protocols: High-Purity Phenylglyoxylyl-CoA from Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phenylglyoxylyl-CoA is a crucial intermediate in various biochemical pathways and serves as a substrate for numerous enzymes. Its purification from complex reaction mixtures is a critical step for accurate downstream analysis, including enzyme kinetics, structural biology, and metabolomics. These application notes provide a detailed protocol for the purification of this compound, typically synthesized enzymatically from phenylglyoxylic acid and Coenzyme A (CoA). The described method utilizes solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Experimental Workflow

The overall process for the synthesis and purification of this compound is depicted below. The workflow begins with the enzymatic reaction, followed by quenching and initial sample cleanup, and culminates in a two-step purification process.

PurificationWorkflow EnzymaticReaction Enzymatic Synthesis (Phenylglyoxylic Acid + CoA) Quenching Reaction Quenching (e.g., Acidification) EnzymaticReaction->Quenching Centrifugation Centrifugation (Remove Precipitated Protein) Quenching->Centrifugation SPE Solid-Phase Extraction (SPE) (Anion Exchange) Centrifugation->SPE Supernatant Evaporation Solvent Evaporation SPE->Evaporation Eluate RPHPLC RP-HPLC Purification Evaporation->RPHPLC Reconstituted Sample Lyophilization Lyophilization RPHPLC->Lyophilization Collected Fractions PureProduct Pure this compound Lyophilization->PureProduct

Caption: Workflow for this compound Synthesis and Purification.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of this compound from a 1 mL enzymatic reaction.

Table 1: Purification Summary of this compound

Purification StepTotal Volume (mL)This compound Conc. (µM)Total Yield (nmol)Purity (%)
Crude Reaction Mixture1.0

Application Notes and Protocols for Phenylacetyl-CoA Hydrolase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the determination of phenylacetyl-CoA hydrolase activity. This enzyme catalyzes the hydrolysis of phenylacetyl-coenzyme A (phenylacetyl-CoA) into phenylacetate and coenzyme A (CoA). The methods described herein are essential for characterizing enzyme kinetics, screening for inhibitors, and understanding its role in various metabolic pathways.

Introduction

Phenylacetyl-CoA hydrolase is a key enzyme in the catabolism of phenylalanine and other aromatic compounds. Its activity is crucial for preventing the accumulation of phenylacetyl-CoA, a potentially toxic intermediate. Accurate measurement of its enzymatic activity is vital for both basic research and the development of therapeutics targeting metabolic disorders. This document outlines three distinct methods for assaying phenylacetyl-CoA hydrolase activity: a continuous spectrophotometric assay using Ellman's reagent, a direct high-performance liquid chromatography (HPLC)-based assay, and a coupled enzyme spectrophotometric assay.

Enzymatic Reaction

The fundamental reaction catalyzed by phenylacetyl-CoA hydrolase is the cleavage of the thioester bond in phenylacetyl-CoA.

Enzymatic_Reaction sub Phenylacetyl-CoA enz Phenylacetyl-CoA Hydrolase sub->enz h2o H₂O h2o->enz prod1 Phenylacetate enz->prod1 prod2 Coenzyme A (CoA-SH) enz->prod2

Caption: Enzymatic hydrolysis of phenylacetyl-CoA.

Experimental Protocols

Method 1: Continuous Spectrophotometric Assay with DTNB (Ellman's Reagent)

This is the most common and straightforward method, relying on the detection of the free thiol group of Coenzyme A (CoA-SH) as it is released. 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the thiol group to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a maximum absorbance at 412 nm.[1][2][3][4]

DTNB_Workflow start Start reagents Prepare Reaction Mixture: - Buffer - DTNB - Phenylacetyl-CoA Hydrolase start->reagents preincubate Pre-incubate at Assay Temperature reagents->preincubate initiate Initiate Reaction with Phenylacetyl-CoA preincubate->initiate measure Monitor Absorbance at 412 nm in a Spectrophotometer initiate->measure analyze Calculate Initial Rate of Reaction measure->analyze end End analyze->end

Caption: Workflow for the DTNB-based spectrophotometric assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • DTNB Stock Solution: 10 mM DTNB in assay buffer. Store protected from light.

    • Phenylacetyl-CoA Stock Solution: 10 mM phenylacetyl-CoA in deionized water. Store in aliquots at -80°C.

    • Enzyme Solution: Purified or partially purified phenylacetyl-CoA hydrolase diluted in assay buffer to the desired concentration.

  • Assay Procedure:

    • Set up a 1 mL reaction in a cuvette.

    • Add the following to the cuvette:

      • 880 µL of Assay Buffer

      • 100 µL of 10 mM DTNB stock solution (final concentration 1 mM)

      • 10 µL of enzyme solution

    • Mix by inversion and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes to establish a baseline.

    • Initiate the reaction by adding 10 µL of 10 mM phenylacetyl-CoA stock solution (final concentration 100 µM).

    • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes.

    • The rate of reaction is calculated using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.[4]

  • Controls:

    • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic hydrolysis of phenylacetyl-CoA.

    • No Substrate Control: Replace the phenylacetyl-CoA solution with an equal volume of deionized water to measure any background reactions.

Method 2: HPLC-Based Assay

This method directly measures the decrease in the substrate (phenylacetyl-CoA) and the increase in the products (phenylacetate and CoA) over time. It is highly specific and sensitive, making it suitable for detailed kinetic studies and for use with crude enzyme preparations.

HPLC_Workflow start Start reaction_setup Set up Enzymatic Reaction start->reaction_setup incubation Incubate at Assay Temperature reaction_setup->incubation time_points Take Aliquots at Different Time Points incubation->time_points stop_reaction Stop Reaction (e.g., with acid) time_points->stop_reaction hplc_analysis Analyze Samples by Reverse-Phase HPLC stop_reaction->hplc_analysis quantification Quantify Substrate and Products hplc_analysis->quantification end End quantification->end

Caption: Workflow for the HPLC-based assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.5.

    • Phenylacetyl-CoA Stock Solution: 10 mM phenylacetyl-CoA in deionized water.

    • Enzyme Solution: Phenylacetyl-CoA hydrolase in assay buffer.

    • Stop Solution: 10% (v/v) trifluoroacetic acid (TFA) or another suitable acid.

  • Assay Procedure:

    • Set up a reaction mixture (e.g., 200 µL) containing assay buffer, enzyme, and phenylacetyl-CoA at desired concentrations.

    • Incubate the reaction at the desired temperature.

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot (e.g., 50 µL) and add it to an equal volume of stop solution.

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in a buffer such as 50 mM potassium phosphate, pH 5.3.

    • Detection: UV detector at 260 nm (for CoA and phenylacetyl-CoA) and 220 nm (for phenylacetate).

    • Quantification: Determine the concentrations of substrate and products by comparing peak areas to a standard curve of known concentrations.

Method 3: Coupled Enzyme Spectrophotometric Assay

This method couples the production of CoA to a subsequent enzymatic reaction that results in a change in NADH or NADPH absorbance at 340 nm. While more complex to set up, it can be very sensitive. An example involves coupling the reaction to the pyruvate dehydrogenase complex, but a simpler approach for the reverse reaction (ligase activity) has been described and can be adapted. For the hydrolase, a direct coupling is less common, but a possible theoretical workflow is presented.

Coupled_Assay_Workflow start Start reaction_mix Prepare Reaction Mixture: - Buffer, Phenylacetyl-CoA Hydrolase - Coupling Enzyme(s) - Co-substrates for Coupling Reaction start->reaction_mix preincubate Pre-incubate at Assay Temperature reaction_mix->preincubate initiate Initiate Reaction with Phenylacetyl-CoA preincubate->initiate measure Monitor Change in Absorbance at 340 nm (NADH/NADPH) initiate->measure analyze Calculate Reaction Rate measure->analyze end End analyze->end

Caption: General workflow for a coupled enzyme assay.

Protocol (Conceptual):

This protocol is based on the principle of coupling CoA release to a reaction that consumes NADH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

    • Reactants: ATP, phosphoenolpyruvate (PEP), NADH.

    • Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).

    • Substrate: Phenylacetate.

    • Enzyme: Phenylacetyl-CoA ligase (as a conceptual counterpart to the hydrolase).

  • Assay Principle (for Ligase):

    • Phenylacetate + CoA + ATP → Phenylacetyl-CoA + AMP + PPi (catalyzed by Phenylacetyl-CoA ligase).

    • The formation of AMP is coupled to the regeneration of ATP, which consumes NADH:

      • AMP + ATP ↔ 2 ADP (Myokinase)

      • 2 ADP + 2 PEP → 2 ATP + 2 Pyruvate (Pyruvate Kinase)

      • 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺ (Lactate Dehydrogenase)

    • The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Data Presentation

The following tables summarize representative kinetic data for enzymes related to phenylacetyl-CoA metabolism. Note that specific values for phenylacetyl-CoA hydrolase may vary depending on the source of the enzyme and assay conditions.

Table 1: Kinetic Parameters of Phenylacetate-Activating Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Phenylacetate-CoA LigaseAzoarcus evansiiPhenylacetate14402.8 x 106
Phenylacetate-CoA LigaseAzoarcus evansiiATP60--
Phenylacetate-CoA LigaseAzoarcus evansiiCoA45--
PaaI ThioesteraseAcinetobacter sp. ADP1Phenylacetyl-CoA--1 x 104
PaaI ThioesteraseEscherichia coliPhenylacetyl-CoA--4 x 104

Table 2: Comparison of Assay Methods

FeatureDTNB Spectrophotometric AssayHPLC-Based AssayCoupled Enzyme Assay
Principle Measures CoA-SH releaseDirect measurement of substrate and productsIndirect measurement via a coupled reaction
Detection Absorbance at 412 nmUV absorbance (e.g., 260 nm)Absorbance at 340 nm
Throughput HighLow to MediumHigh
Sensitivity ModerateHighHigh
Cost LowHighModerate
Advantages Simple, continuous, real-timeHighly specific, detailed kineticsContinuous, sensitive
Disadvantages Potential for interference by other thiolsTime-consuming, requires specialized equipmentComplex to set up, potential for interference with coupling enzymes

Troubleshooting

  • High Background in DTNB Assay: This may be due to the presence of reducing agents in the enzyme preparation or non-enzymatic hydrolysis of the substrate. Run appropriate controls and consider dialyzing the enzyme preparation.

  • No Activity Detected: Ensure all reagents are at the correct concentration and pH. Check the activity of the enzyme with a known active batch. The substrate may have degraded; use fresh or properly stored phenylacetyl-CoA.

  • Non-linear Reaction Rate: This could be due to substrate depletion, product inhibition, or enzyme instability. Use a lower enzyme concentration or measure the initial rate over a shorter time period.

By following these detailed protocols and considering the comparative data, researchers can effectively develop and implement robust assays for phenylacetyl-CoA hydrolase activity, facilitating further discoveries in metabolism and drug development.

References

Application Notes and Protocols for Utilizing Phenylglyoxylyl-CoA as a Substrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglyoxylyl-CoA is a critical intermediate in the anaerobic metabolism of phenylalanine, particularly in denitrifying bacteria such as Thauera aromatica. This thioester serves as a substrate for a cascade of enzymes that ultimately convert phenylalanine to benzoyl-CoA, a central metabolite in anaerobic aromatic compound degradation. Understanding the kinetics of enzymes that interact with this compound is essential for elucidating the mechanisms of this metabolic pathway and for potential applications in bioremediation and biocatalysis. These notes provide detailed protocols for the enzymatic synthesis of this compound and for the kinetic characterization of key enzymes that utilize it as a substrate.

Key Enzymes in this compound Metabolism

The primary enzymes involved in the transformation of and downstream from this compound in the anaerobic phenylalanine degradation pathway are:

  • Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1): This enzyme catalyzes the oxidation of phenylacetyl-CoA to this compound.

  • This compound Hydrolase (EC 3.1.2.25): This hydrolase catalyzes the conversion of this compound to phenylglyoxylate and Coenzyme A (CoA).

  • Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating): This enzyme utilizes phenylglyoxylate (the product of this compound hydrolysis) and CoA to produce benzoyl-CoA.

Data Presentation: Enzyme Kinetic Parameters

EnzymeEC NumberSubstrate(s)Km (µM)Vmax or kcatSource Organism
Phenylacetyl-CoA Dehydrogenase1.17.5.1Phenylacetyl-CoA, H₂O, QuinoneNot ReportedNot ReportedThauera aromatica
This compound Hydrolase3.1.2.25This compound, H₂ONot ReportedNot ReportedThauera aromatica
Phenylglyoxylate:NAD+ Oxidoreductase (CoA benzoylating)Not AssignedPhenylglyoxylate, Coenzyme A45 (for Phenylglyoxylate), 55 (for CoA)46 s⁻¹ (turnover number)Azoarcus evansii

Experimental Protocols

Protocol 1: Synthesis of this compound

Principle:

This compound can be synthesized from phenylacetyl-CoA using a crude or purified preparation of Phenylacetyl-CoA dehydrogenase. The reaction involves the oxidation of phenylacetyl-CoA in the presence of an artificial electron acceptor.

Materials:

  • Phenylacetyl-CoA

  • Phenylacetyl-CoA dehydrogenase (purified or cell-free extract from Thauera aromatica grown anaerobically on phenylalanine)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dichlorophenolindophenol (DCIP) as an artificial electron acceptor

  • HPLC system for purification and quantification

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 1 mM phenylacetyl-CoA, and 100 µM DCIP.

  • Initiate the reaction by adding Phenylacetyl-CoA dehydrogenase.

  • Monitor the reduction of DCIP spectrophotometrically at 600 nm.

  • Once the reaction reaches completion (no further change in absorbance), stop the reaction by acidification (e.g., with 1 M HCl to a final concentration of 50 mM).

  • Purify this compound from the reaction mixture using reverse-phase HPLC. A C18 column is suitable, with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

  • Monitor the elution profile at 260 nm (for the adenine ring of CoA) and a wavelength corresponding to the phenylglyoxylyl moiety.

  • Collect the fractions containing this compound, pool them, and lyophilize.

  • Determine the concentration of the purified this compound using the molar extinction coefficient of CoA at 260 nm.

Protocol 2: Kinetic Analysis of this compound Hydrolase

Principle:

The activity of this compound hydrolase can be determined by measuring the rate of CoA release from this compound. A continuous spectrophotometric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a colored product, can be employed.

Materials:

  • Purified this compound hydrolase

  • Synthesized this compound

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DTNB solution (10 mM in buffer)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and 0.2 mM DTNB.

  • Add varying concentrations of the substrate, this compound (e.g., from 0.1 to 10 times the expected Km).

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of this compound hydrolase.

  • Immediately monitor the increase in absorbance at 412 nm over time. The molar extinction coefficient for the product, 2-nitro-5-thiobenzoate, is 14,150 M⁻¹cm⁻¹.

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.

  • Repeat the assay for each substrate concentration.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Kinetic Analysis of Phenylacetyl-CoA Dehydrogenase (Reverse Reaction)

Principle:

While the forward reaction (oxidation of phenylacetyl-CoA) is physiologically relevant, the reverse reaction (reduction of this compound) can be studied to determine kinetic parameters for this compound. This requires a suitable electron donor.

Materials:

  • Purified Phenylacetyl-CoA dehydrogenase

  • Synthesized this compound

  • Tris-HCl buffer (50 mM, pH 7.5)

  • A suitable reduced electron donor (e.g., a reduced viologen dye)

  • Spectrophotometer

Procedure:

  • Prepare an anaerobic cuvette containing 50 mM Tris-HCl buffer (pH 7.5) and the reduced electron donor.

  • Add varying concentrations of this compound.

  • Initiate the reaction by injecting a small volume of concentrated Phenylacetyl-CoA dehydrogenase.

  • Monitor the oxidation of the electron donor spectrophotometrically at its wavelength of maximum absorbance.

  • Calculate the initial reaction velocities and determine Km and Vmax for this compound as described in Protocol 2.

Visualizations

Signaling Pathway

Anaerobic_Phenylalanine_Metabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate E1 Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde E2 Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate E3 Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA E4 Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA E5 Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate E6 Benzoyl_CoA Benzoyl-CoA Phenylglyoxylate->Benzoyl_CoA E7 E1 Phenylalanine aminotransferase E2 Phenylpyruvate decarboxylase E3 Phenylacetaldehyde dehydrogenase E4 Phenylacetate--CoA ligase E5 Phenylacetyl-CoA dehydrogenase (EC 1.17.5.1) E6 This compound hydrolase (EC 3.1.2.25) E7 Phenylglyoxylate:NAD+ oxidoreductase

Caption: Anaerobic metabolism of phenylalanine highlighting this compound.

Experimental Workflow

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate_Prep Synthesize & Purify This compound Assay_Setup Prepare Reaction Mixture (Buffer, DTNB, Substrate) Substrate_Prep->Assay_Setup Enzyme_Prep Purify Target Enzyme Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Assay_Setup->Reaction_Start Data_Acquisition Monitor Absorbance Change (e.g., at 412 nm) Reaction_Start->Data_Acquisition Calc_Velocity Calculate Initial Reaction Velocities (v) Data_Acquisition->Calc_Velocity MM_Plot Plot v vs. [Substrate] Calc_Velocity->MM_Plot Kinetic_Params Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Params

Caption: General workflow for determining enzyme kinetic parameters.

Application Notes and Protocols for Non-Radioactive Assay of Phenylglyoxylyl-CoA Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of Phenylglyoxylyl-CoA is a critical step in the anaerobic metabolism of aromatic compounds, such as phenylalanine and phenylacetate, particularly in microorganisms like the denitrifying bacterium Thauera aromatica. This reaction is catalyzed by the enzyme this compound hydrolase (EC 3.1.2.25), which hydrolyzes this compound to yield phenylglyoxylate and Coenzyme A (CoA). The study of this enzymatic reaction is essential for understanding microbial degradation pathways of aromatic pollutants and for the development of novel biocatalysts. These application notes provide detailed protocols for non-radioactive assays to measure the conversion of this compound, suitable for enzyme characterization, inhibitor screening, and pathway analysis.

Metabolic Pathway Overview

The conversion of this compound is an integral part of the anaerobic phenylacetate catabolic pathway. Phenylacetate is first activated to phenylacetyl-CoA, which is then oxidized to this compound. The subsequent hydrolysis, catalyzed by this compound hydrolase, releases phenylglyoxylate and CoA. Phenylglyoxylate is further metabolized to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.[1][2]

Phenylacetate_Metabolism Phenylacetate Phenylacetate PhenylacetylCoA Phenylacetyl-CoA Phenylacetate->PhenylacetylCoA Phenylacetate-CoA ligase PhenylglyoxylylCoA This compound PhenylacetylCoA->PhenylglyoxylylCoA Phenylacetyl-CoA dehydrogenase AMP_PPi AMP + PPi PhenylacetylCoA->AMP_PPi Phenylglyoxylate Phenylglyoxylate PhenylglyoxylylCoA->Phenylglyoxylate this compound hydrolase BenzoylCoA Benzoyl-CoA Phenylglyoxylate->BenzoylCoA Phenylglyoxylate: acceptor oxidoreductase CoA_out CoA Phenylglyoxylate->CoA_out CoA_in CoA + ATP CoA_in->PhenylacetylCoA H2O H2O H2O->Phenylglyoxylate

Figure 1: Anaerobic Phenylacetate Catabolism

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for this compound hydrolase. These values are provided as an example for data presentation and should be determined experimentally for the specific enzyme and conditions being studied.

Assay TypeParameterValueUnits
Spectrophotometric Assay
Michaelis Constant (Km)[Value]µM
Maximum Velocity (Vmax)[Value]µmol/min/mg protein
Specific Activity[Value]µmol/min/mg protein
Molar Extinction Coeff. (TNB²⁻)14,150M⁻¹cm⁻¹ at 412 nm
HPLC-Based Assay
Michaelis Constant (Km)[Value]µM
Maximum Velocity (Vmax)[Value]nmol/min/mg protein
Limit of Detection (LOD)[Value]pmol
Limit of Quantitation (LOQ)[Value]pmol

Experimental Protocols

Two primary non-radioactive methods are presented for assaying this compound conversion: a continuous spectrophotometric assay and a discontinuous High-Performance Liquid Chromatography (HPLC)-based assay.

Protocol 1: Continuous Spectrophotometric Assay

This assay continuously measures the release of Coenzyme A (CoA) from the hydrolysis of this compound. The free thiol group of the released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing the yellow-colored 2-nitro-5-thiobenzoate anion (TNB²⁻), which can be monitored spectrophotometrically at 412 nm.[3][4]

Materials:

  • This compound (substrate)

  • This compound hydrolase (enzyme extract or purified protein)

  • DTNB (Ellman's reagent)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of reading at 412 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5).

    • Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

    • Prepare a stock solution of this compound in the phosphate buffer. The concentration should be determined based on the expected Km of the enzyme (e.g., 10x the expected Km for initial velocity measurements).

  • Assay Mixture Preparation:

    • In a 1 mL cuvette, prepare the following reaction mixture:

      • 880 µL of 100 mM potassium phosphate buffer (pH 7.5)

      • 100 µL of 10 mM DTNB solution (final concentration 1 mM)

      • 10 µL of enzyme solution (the amount should be adjusted to obtain a linear reaction rate)

    • Mix gently by inversion and incubate at the desired temperature (e.g., 30°C) for 5 minutes to establish a baseline.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the this compound stock solution.

    • Immediately mix and start monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Record the absorbance at 412 nm for several minutes.

    • Calculate the initial reaction rate (ΔA/min) from the linear portion of the curve.

    • Convert the rate of change in absorbance to the rate of CoA production using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Buffer, DTNB, and Substrate Solutions Mix_Reagents Mix Buffer, DTNB, and Enzyme in Cuvette Prep_Buffer->Mix_Reagents Incubate Incubate and Establish Baseline Mix_Reagents->Incubate Add_Substrate Add this compound to Initiate Reaction Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 412 nm Add_Substrate->Monitor_Absorbance Calculate_Rate Calculate Initial Rate (ΔA/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (µmol/min/mg) Calculate_Rate->Calculate_Activity

Figure 2: Spectrophotometric Assay Workflow
Protocol 2: Discontinuous HPLC-Based Assay

This method offers high specificity and sensitivity by directly measuring the formation of the product, phenylglyoxylate, or the disappearance of the substrate, this compound. The reaction is stopped at specific time points, and the components are separated and quantified by reverse-phase HPLC with UV detection.

Materials:

  • This compound (substrate)

  • Phenylglyoxylate (standard)

  • This compound hydrolase (enzyme extract or purified protein)

  • Potassium phosphate buffer (pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid or perchloric acid)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), this compound, and the enzyme solution in a microcentrifuge tube.

    • Incubate the reaction mixture at the desired temperature.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 2, 5, 10, and 15 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate the protein and stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the compounds using a suitable mobile phase gradient.

    • Monitor the absorbance at a wavelength where phenylglyoxylate and this compound have significant and distinct absorbance (e.g., around 250-280 nm).

    • Create a standard curve using known concentrations of phenylglyoxylate to quantify the amount of product formed.

  • Data Analysis:

    • Integrate the peak areas corresponding to phenylglyoxylate and/or this compound.

    • Use the standard curve to determine the concentration of the product formed at each time point.

    • Calculate the initial reaction rate from the linear phase of product formation over time.

HPLC_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_sampling Sampling and Quenching cluster_analysis HPLC Analysis Setup_Reaction Set up Reaction Mixture (Buffer, Substrate, Enzyme) Incubate_Reaction Incubate at Desired Temperature Setup_Reaction->Incubate_Reaction Take_Aliquots Take Aliquots at Specific Time Points Incubate_Reaction->Take_Aliquots Quench_Reaction Quench Reaction with Acid Take_Aliquots->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge Inject_Sample Inject Supernatant onto HPLC Centrifuge->Inject_Sample Quantify Separate and Quantify Product/Substrate Inject_Sample->Quantify Calculate_Activity Calculate Enzyme Activity Quantify->Calculate_Activity

Figure 3: HPLC-Based Assay Workflow

Conclusion

The provided protocols describe robust and reliable non-radioactive methods for assaying the conversion of this compound. The continuous spectrophotometric assay is well-suited for high-throughput screening and routine enzyme activity measurements, while the discontinuous HPLC-based assay offers high specificity and is ideal for detailed kinetic studies and analysis of complex mixtures. The choice of assay will depend on the specific research question, available equipment, and the required level of sensitivity and throughput. These methods provide valuable tools for researchers investigating aromatic compound metabolism and for professionals in drug development targeting microbial metabolic pathways.

References

Application Notes and Protocols: In Vitro Reconstitution of the Phenylacetate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro reconstitution of the bacterial phenylacetate metabolic pathway. This pathway is crucial for the degradation of aromatic compounds and represents a key metabolic route in many bacteria, including pathogens.[1][2][3][4] Understanding and manipulating this pathway can have significant implications for bioremediation, biotechnology, and the development of novel antimicrobial strategies.

Introduction to the Phenylacetate Pathway

The aerobic phenylacetate degradation pathway is a unique catabolic route that combines features of both aerobic and anaerobic metabolism.[5] It is initiated by the activation of phenylacetate to phenylacetyl-CoA, which then undergoes a series of enzymatic reactions involving a novel multicomponent monooxygenase that epoxidizes the aromatic ring. This is followed by isomerization to an oxepin, ring cleavage, and subsequent β-oxidation-like steps, ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA. The pathway is encoded by the paa gene cluster, which includes genes for all the necessary enzymes.

The key enzymes involved in this pathway are:

  • PaaK: Phenylacetate-CoA ligase

  • PaaABC(D)E: Phenylacetyl-CoA epoxidase (a multi-subunit monooxygenase)

  • PaaG: Ring 1,2-epoxyphenylacetyl-CoA isomerase

  • PaaZ: Oxepin-CoA hydrolase/dehydrogenase

  • PaaJ: 3-oxoadipyl-CoA / 3-oxo-5,6-dehydrosuberyl-CoA thiolase

  • PaaF: Enoyl-CoA hydratase

  • PaaH: 3-hydroxyadipyl-CoA dehydrogenase

  • PaaI: Thioesterase

Phenylacetate Signaling Pathway Diagram

Phenylacetate_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (β-oxidation like) Phenylacetate Phenylacetate (I) Phenylacetyl_CoA Phenylacetyl-CoA (II) Phenylacetate->Phenylacetyl_CoA PaaK ATP, CoA Epoxyphenylacetyl_CoA Ring 1,2-epoxyphenylacetyl-CoA (III) Phenylacetyl_CoA->Epoxyphenylacetyl_CoA PaaABC(D)E O2, NADPH Oxepin_CoA 2-oxepin-2(3H)-ylideneacetyl-CoA (IV) Epoxyphenylacetyl_CoA->Oxepin_CoA PaaG Oxo_dehydrosuberyl_CoA_semialdehyde 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde (V) Oxepin_CoA->Oxo_dehydrosuberyl_CoA_semialdehyde PaaZ (hydrolase) Oxo_dehydrosuberyl_CoA 3-oxo-5,6-dehydrosuberyl-CoA Oxo_dehydrosuberyl_CoA_semialdehyde->Oxo_dehydrosuberyl_CoA PaaZ (dehydrogenase) NADP+ Dehydroadipyl_CoA 2,3-dehydroadipyl-CoA (VI) Oxo_dehydrosuberyl_CoA->Dehydroadipyl_CoA PaaJ CoA Acetyl_CoA_1 Acetyl-CoA (VII) Oxo_dehydrosuberyl_CoA->Acetyl_CoA_1 Hydroxyadipyl_CoA 3-hydroxyadipyl-CoA (VIII) Dehydroadipyl_CoA->Hydroxyadipyl_CoA PaaF H2O Oxoadipyl_CoA 3-oxoadipyl-CoA (IX) Hydroxyadipyl_CoA->Oxoadipyl_CoA PaaH NAD+ Succinyl_CoA Succinyl-CoA (X) Oxoadipyl_CoA->Succinyl_CoA PaaJ CoA Acetyl_CoA_2 Acetyl-CoA (VII) Oxoadipyl_CoA->Acetyl_CoA_2 Experimental_Workflow cluster_prep Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Reaction_Setup Reaction Setup (Enzymes, Cofactors, Buffer) Purification->Reaction_Setup Reaction_Start Start Reaction (Add Phenylacetyl-CoA) Reaction_Setup->Reaction_Start Incubation Incubation (e.g., 30°C) Reaction_Start->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching HPLC_MS RP-HPLC / LC-MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis

References

Troubleshooting & Optimization

Stability of Phenylglyoxylyl-CoA in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phenylglyoxylyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is an acyl-CoA derivative. Like other thioesters, the bond between the phenylglyoxylyl group and Coenzyme A is energy-rich and susceptible to hydrolysis in aqueous environments.[1][2][3] This inherent reactivity is crucial for its biological function but can also lead to non-enzymatic degradation during experiments, potentially affecting the accuracy and reproducibility of results.

Q2: What are the primary factors that influence the stability of this compound in my experiments?

The stability of the thioester bond in this compound is primarily affected by:

  • pH: The rate of hydrolysis is significantly influenced by pH. Thioesters are more stable at a neutral pH and are susceptible to both acid- and base-catalyzed hydrolysis.[4][5]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing this compound solutions at low temperatures (e.g., on ice or at 4°C) can help minimize degradation.

  • Presence of Nucleophiles: Thioesters can react with various nucleophiles, not just water. Buffers containing nucleophilic species (e.g., Tris) or other components in your reaction mixture could potentially react with the thioester bond.

  • Enzymatic Degradation: Your experimental system may contain hydrolases or other enzymes that can enzymatically cleave the thioester bond.

Q3: How can I store my aqueous solutions of this compound to maximize stability?

For short-term storage (hours to a few days), it is recommended to keep aqueous solutions of this compound on ice (0-4°C). For long-term storage, it is best to store it as a lyophilized powder or in a non-aqueous solvent at -20°C or -80°C and prepare fresh aqueous solutions before each experiment. If you must store it in an aqueous buffer, use a non-nucleophilic buffer at a neutral pH.

Q4: What are the likely degradation products of this compound in an aqueous solution?

The primary degradation pathway for this compound in an aqueous solution is hydrolysis, which would yield phenylglyoxylic acid and Coenzyme A.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent results in enzyme kinetics assays. 1. Degradation of this compound: The concentration of your substrate may be decreasing over the course of the experiment. 2. Variable Storage Conditions: Inconsistent freezing/thawing cycles or storage temperatures can lead to varying levels of degradation between aliquots.1. Prepare fresh solutions of this compound for each experiment. 2. If the experiment is lengthy, consider performing a stability study under your assay conditions to determine the rate of degradation (see Experimental Protocols section). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Loss of compound as confirmed by HPLC analysis. 1. Hydrolysis: The thioester bond is breaking due to reaction with water. 2. Reaction with Buffer Components: Your buffer may contain nucleophiles that are reacting with the this compound.1. Adjust the pH of your solution to be as close to neutral as possible. 2. Keep solutions cold. 3. Switch to a non-nucleophilic buffer such as HEPES or phosphate.
Appearance of unexpected peaks in analytical traces (e.g., HPLC, LC-MS). 1. Degradation Products: You may be observing peaks corresponding to phenylglyoxylic acid and/or Coenzyme A.1. Run standards of the expected degradation products to confirm their identity. 2. Analyze your sample at multiple time points to monitor the appearance and growth of these peaks.

Stability of Thioester Compounds: A Comparative Overview

CompoundConditionsHydrolysis Rate Constant (k)Half-life (t½)Reference
Ubc9~SUMO-1 thioesterPBS, pH 7.5, 25°C5.33 ± 2.8 x 10⁻⁵ s⁻¹~3.6 hours
Gly-Cys-DEG (model compound)PBS, pH 7.5, 25°C2.2 ± 0.2 x 10⁻⁵ s⁻¹Not Reported
S-methyl thioacetatepH 73.6 x 10⁻⁸ s⁻¹Not Reported
Phenyl thioester (model)pH 9-11 (base-catalyzed)kb = 0.64 M⁻¹s⁻¹Not Applicable

Note: The stability of this compound may differ from these examples due to the specific chemical nature of the phenylglyoxylyl group.

Experimental Protocols

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer.

Objective: To quantify the rate of hydrolysis of this compound under defined experimental conditions (e.g., buffer composition, pH, and temperature).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 50 mM HEPES, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis at 260 nm for the adenine of CoA)

  • C18 reverse-phase HPLC column

  • Mobile phase A (e.g., 0.1% TFA in water)

  • Mobile phase B (e.g., 0.1% TFA in acetonitrile)

  • Thermostated autosampler or water bath

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in your chosen aqueous buffer at a known concentration (e.g., 1 mM).

    • Maintain the solution at the desired experimental temperature (e.g., 25°C or 37°C).

  • HPLC Method Development:

    • Develop an HPLC method that can separate this compound from its potential degradation products (phenylglyoxylic acid and Coenzyme A).

    • A gradient elution from mobile phase A to mobile phase B is typically effective.

  • Time-Course Analysis:

    • At time zero (t=0), immediately inject an aliquot of the this compound solution onto the HPLC system.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), inject subsequent aliquots. The time points should be chosen based on the expected stability.

    • Ensure the solution is maintained at the constant experimental temperature between injections.

  • Data Analysis:

    • For each time point, integrate the peak area of the this compound peak.

    • Plot the natural logarithm of the this compound peak area versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line will be equal to the negative of the rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Phenylglyoxylyl_CoA_Hydrolysis Phenylglyoxylyl_CoA This compound Products Phenylglyoxylic Acid + Coenzyme A Phenylglyoxylyl_CoA->Products Hydrolysis H2O H₂O H2O->Products

Caption: Hydrolysis of this compound.

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound in aqueous buffer Incubate Incubate at constant temperature Prep_Solution->Incubate Sample Take aliquots at regular time intervals Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Plot Plot ln(Peak Area) vs. Time HPLC->Plot Calculate Calculate rate constant (k) and half-life (t½) Plot->Calculate

Caption: Workflow for assessing thioester stability.

References

Preventing degradation of Phenylglyoxylyl-CoA during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Phenylglyoxylyl-CoA during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The degradation of this compound is primarily influenced by three main factors:

  • pH: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally lowest in the pH range of 4 to 6.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, this compound should be stored at low temperatures.

  • Oxidation: The thiol group of Coenzyme A is susceptible to oxidation, which can be initiated by exposure to air (oxygen) and certain metal ions.

Q2: What are the visible signs of this compound degradation?

A2: While degradation at the molecular level is not always visible, you may observe the following:

  • Discoloration of the sample: A yellowish tint may develop over time.

  • Reduced biological activity: In enzymatic assays, a decrease in the expected product formation or reaction rate can indicate degradation of the substrate.

  • Appearance of extra peaks in analytical separations: When analyzed by techniques like HPLC, degraded samples will show additional peaks corresponding to degradation products.

Q3: How can I minimize the number of freeze-thaw cycles?

A3: To avoid repeated freezing and thawing of the main stock solution, it is highly recommended to aliquot the this compound solution into smaller, single-use volumes upon receipt or preparation.[1] This ensures that you only thaw the amount needed for a specific experiment.

Q4: Is lyophilization a good option for long-term storage?

A4: Yes, lyophilization (freeze-drying) is an excellent method for the long-term storage of this compound.[2][3][4][5] Storing the compound as a lyophilized powder at -80°C under an inert atmosphere can significantly enhance its stability by minimizing hydrolysis and oxidation.

Troubleshooting Guides

Problem 1: I suspect my this compound has degraded in storage.
Possible Cause Solution
Improper Storage Temperature Store this compound solutions at -80°C for long-term storage and at -20°C for short-term storage. Avoid storage in frost-free freezers due to temperature cycling.
Exposure to Oxygen Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions.
Incorrect pH of Solution Store in a slightly acidic buffer (pH 4-6). Avoid alkaline conditions which promote rapid hydrolysis of the thioester bond.
Repeated Freeze-Thaw Cycles Aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Light Exposure Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
Problem 2: My experimental results are inconsistent, and I suspect degradation is occurring during my experiments.
Possible Cause Solution
High Reaction Temperature If possible, perform reactions at lower temperatures to minimize thermal degradation.
Incompatible Buffer Components Certain buffer components can react with thioesters. It is advisable to use buffers with minimal reactivity, such as phosphate or acetate buffers.
Presence of Nucleophiles in the Reaction Mixture Thiols (e.g., DTT, β-mercaptoethanol) and primary amines in high concentrations can react with the thioester. If their presence is necessary, their concentration should be minimized, and the reaction time kept as short as possible.
Extended Incubation Times Minimize the duration of experiments to reduce the window for degradation. If long incubation times are necessary, consider setting up parallel stability controls.

Stability Data

While specific quantitative stability data for this compound is limited in the literature, the stability of other acyl-CoA derivatives provides valuable insights. The following table summarizes the stability of various acyl-CoAs under different conditions, which can serve as a proxy for this compound.

Table 1: Stability of Acyl-CoA Compounds in Different Solvents at 4°C

Solvent% Remaining after 4h% Remaining after 24h
Methanol>95%>90%
50% Methanol / 50% 50mM Ammonium Acetate (pH 7)~90%~80%
Water<80%<60%
50mM Ammonium Acetate (pH 7)<75%<50%
50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5)>90%>85%

Data is generalized from studies on various long-chain acyl-CoAs.

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

This protocol provides a general framework for monitoring the degradation of this compound using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Methanol for sample reconstitution

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 5.0) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours) under specific storage conditions (e.g., 4°C, 25°C, -20°C).

    • At each time point, dilute an aliquot of the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with Mobile Phase A.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B

      • 25-30 min: 50% to 5% B

      • 30-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm (for the adenine moiety of CoA) and 250 nm (for the phenylglyoxylyl moiety).

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Spectrophotometric Assay for Thioester Hydrolysis (Ellman's Reagent)

This method quantifies the free thiol (Coenzyme A) released upon hydrolysis of the thioester bond in this compound using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Materials:

  • This compound sample

  • DTNB solution (4 mg/mL in 0.1 M potassium phosphate buffer, pH 8.0)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Incubate the this compound solution (e.g., 100 µM) in the desired reaction buffer at a specific temperature.

    • At various time points, withdraw an aliquot of the reaction mixture.

  • DTNB Reaction:

    • Add the aliquot to the DTNB solution and mix thoroughly.

    • Incubate at room temperature for 15 minutes to allow the reaction between the free thiol and DTNB to complete.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm. The absorbance is proportional to the concentration of the yellow-colored 2-nitro-5-thiobenzoate (TNB) dianion.

  • Calculation:

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the concentration of free Coenzyme A released at each time point.

    • Plot the concentration of free CoA versus time to determine the rate of hydrolysis.

Visualizations

degradation_pathway Phenylglyoxylyl_CoA This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Phenylglyoxylyl_CoA->Hydrolysis Oxidation Oxidation (O₂) Phenylglyoxylyl_CoA->Oxidation Phenylglyoxylate Phenylglyoxylate Hydrolysis->Phenylglyoxylate CoA Coenzyme A Hydrolysis->CoA Oxidized_CoA Oxidized CoA (Disulfide) Oxidation->Oxidized_CoA

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis Stock Prepare Stock Solution Aliquot Aliquot into Single-Use Vials Stock->Aliquot Store Store at Appropriate Conditions (Temp, pH, Inert Atmosphere) Aliquot->Store Time_Points Incubate and Collect Samples at Different Time Points Store->Time_Points HPLC HPLC Analysis Time_Points->HPLC Spectro Spectrophotometric Assay Time_Points->Spectro Data Analyze Data and Determine Degradation Rate HPLC->Data Spectro->Data

Caption: Experimental workflow for assessing this compound stability.

References

Troubleshooting low activity of phenylacetyl-CoA hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenylacetyl-CoA hydrolase (PaaI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving this enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of phenylacetyl-CoA hydrolase (PaaI)?

A1: Phenylacetyl-CoA hydrolase (PaaI) is a thioesterase involved in the aerobic degradation pathway of phenylacetate. Its primary role is to catalyze the hydrolysis of phenylacetyl-coenzyme A (phenylacetyl-CoA) into phenylacetate and coenzyme A (CoA). This function is thought to be particularly important for releasing CoA from the pathway intermediate, especially when downstream enzymes become rate-limiting.[1][2]

Q2: What is the systematic name and EC number for this enzyme?

A2: The systematic name for the enzyme class is phenylglyoxylyl-CoA hydrolase, and its EC number is 3.1.2.25.[3] It belongs to the family of hydrolases that act on thioester bonds.[3]

Q3: What are the optimal conditions for phenylacetyl-CoA hydrolase activity?

A3: The optimal conditions can vary depending on the source organism. For instance, the PaaI from E. coli has an optimal pH of 7.5 and functions well at 25°C.[1] For the phenylacetate-CoA ligase from Azoarcus evansii, which is part of the same pathway, the optimal pH is between 8.0 and 8.5.

Q4: Is phenylacetyl-CoA hydrolase specific to its substrate?

A4: Yes, PaaI exhibits substrate specificity. It shows modest activity with phenylacetyl-CoA and is most active with ring-hydroxylated phenylacetyl-CoA thioesters. It displays minimal activity with aliphatic acyl-CoA thioesters, which indicates it does not likely function in the lower phenylacetate pathway.

Troubleshooting Guide for Low Enzyme Activity

This guide addresses common issues that can lead to lower-than-expected phenylacetyl-CoA hydrolase activity.

Issue 1: Sub-optimal Reaction Conditions

Q: My enzyme activity is very low. Could my buffer or temperature be the problem?

A: Yes, incorrect pH or temperature can significantly reduce enzyme activity.

  • pH: Phenylacetyl-CoA hydrolase activity is pH-dependent. For E. coli PaaI, the optimal pH is 7.5. Ensure your reaction buffer is freshly prepared and the pH is accurately measured.

  • Temperature: While some enzymes in the phenylacetate pathway from thermophiles are heat-stable, PaaI from mesophilic organisms like E. coli may be sensitive to high temperatures. Incubate your reaction at the optimal temperature for the specific enzyme you are using.

Issue 2: Substrate Quality and Concentration

Q: I've confirmed my reaction conditions are optimal, but the activity is still low. What about the substrate?

A: The quality and concentration of your phenylacetyl-CoA substrate are critical.

  • Substrate Integrity: Phenylacetyl-CoA can degrade over time. Ensure it has been stored correctly, typically at -20°C or below, and avoid repeated freeze-thaw cycles.

  • Substrate Concentration: The concentration of phenylacetyl-CoA should be appropriate for the enzyme's Michaelis constant (Km). For E. coli PaaI, the Km for phenylacetyl-CoA is 9.6 µM. Using a substrate concentration well below the Km will result in a lower reaction rate.

Issue 3: Enzyme Integrity and Concentration

Q: I've ruled out issues with my reaction conditions and substrate. Could the enzyme itself be the problem?

A: Absolutely. Enzyme integrity and concentration are key factors.

  • Enzyme Stability: Some enzymes in this pathway are known to be labile and may require stabilizing agents like glycerol. Dilute solutions of some hydrolases can also rapidly lose activity.

  • Protein Concentration: Ensure you are using an adequate amount of purified enzyme in your assay. If you are using a crude lysate, the concentration of the hydrolase may be too low. Consider purifying the enzyme to increase its specific activity.

  • Inhibitors: The presence of inhibitors can drastically reduce enzyme activity. Some divalent cations (Cu2+, Zn2+, Hg2+) and sulfhydryl reagents have been shown to inhibit related enzymes in the pathway.

Quantitative Data Summary

Table 1: Kinetic Parameters of Phenylacetyl-CoA Hydrolase (PaaI) and Related Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp (°C)
PaaIE. coliPhenylacetyl-CoA9.60.414 x 10^47.525
PaaIA. evansiiPhenylacetyl-CoA--1 x 10^4--
PaaKA. evansiiPhenylacetate1440-8.0-8.5-
PaaKA. evansiiATP60--8.0-8.5-
PaaKA. evansiiCoA45--8.0-8.5-
PaaKT. thermophilusPhenylacetate50---75
PaaKT. thermophilusATP6---75
PaaKT. thermophilusCoA30---75

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Phenylacetyl-CoA Hydrolase Activity Assay

This protocol is a general guideline for measuring the activity of phenylacetyl-CoA hydrolase.

Materials:

  • Purified phenylacetyl-CoA hydrolase

  • Phenylacetyl-CoA substrate

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of phenylacetyl-CoA in an appropriate solvent (e.g., water or buffer).

  • Prepare the reaction mixture in a microcuvette or reaction tube containing the reaction buffer.

  • Add the purified enzyme to the reaction mixture and briefly incubate at the optimal temperature.

  • Initiate the reaction by adding the phenylacetyl-CoA substrate.

  • Monitor the hydrolysis of the thioester bond by measuring the decrease in absorbance at a specific wavelength (e.g., 232 nm for the thioester bond) using a spectrophotometer, or by quantifying the formation of phenylacetate using HPLC.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Protocol 2: Expression and Purification of Phenylacetyl-CoA Hydrolase

This is a generalized protocol for obtaining purified enzyme.

Materials:

  • Expression vector containing the gene for phenylacetyl-CoA hydrolase (e.g., pET vector)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotic

  • IPTG for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol)

  • Lysozyme, DNase I

  • Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

  • Elution buffer (Lysis buffer with imidazole)

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated affinity chromatography column.

  • Wash the column with lysis buffer to remove non-specifically bound proteins.

  • Elute the purified protein using an elution buffer containing an increasing concentration of imidazole.

  • Collect the fractions containing the purified protein and verify the purity by SDS-PAGE.

  • Dialyze the purified protein against a storage buffer (e.g., lysis buffer without imidazole) and store at -80°C.

Visualizations

Phenylacetate_Degradation_Pathway Phenylacetate Phenylacetate PaaK PaaK (Phenylacetate-CoA ligase) Phenylacetate->PaaK ATP, CoA PhenylacetylCoA Phenylacetyl-CoA PaaK->PhenylacetylCoA AMP, PPi PaaI PaaI (Hydrolase) PhenylacetylCoA->PaaI Downstream Downstream Pathway (PaaABCDE, etc.) PhenylacetylCoA->Downstream O2, NADPH PaaI->Phenylacetate H2O CoA

Caption: Phenylacetate degradation pathway highlighting the role of PaaI.

Troubleshooting_Workflow Start Low Enzyme Activity Detected CheckConditions Verify Reaction Conditions (pH, Temperature) Start->CheckConditions CheckSubstrate Assess Substrate Quality (Integrity, Concentration) CheckConditions->CheckSubstrate Optimal OptimizeConditions Adjust pH and Temperature CheckConditions->OptimizeConditions Sub-optimal CheckEnzyme Evaluate Enzyme Integrity (Stability, Concentration, Inhibitors) CheckSubstrate->CheckEnzyme Good Quality NewSubstrate Use Fresh Phenylacetyl-CoA CheckSubstrate->NewSubstrate Poor Quality PurifyEnzyme Re-purify or Concentrate Enzyme CheckEnzyme->PurifyEnzyme Potential Issue Success Activity Restored CheckEnzyme->Success No Issue Found OptimizeConditions->CheckSubstrate NewSubstrate->CheckEnzyme PurifyEnzyme->Success

References

Removing contaminants from Phenylglyoxylyl-CoA preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing contaminants from Phenylglyoxylyl-CoA preparations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is an acyl-coenzyme A (acyl-CoA) derivative of phenylglyoxylic acid.[1] In research and drug development, it may be used as a substrate or intermediate in enzymatic reactions or as a starting material for chemical syntheses. The purity of this compound preparations is critical as contaminants can interfere with these applications by inhibiting enzymes, producing unwanted side products, or leading to inaccurate experimental results.

Q2: What are the common methods for synthesizing this compound?

Q3: What are the potential contaminants in a this compound preparation?

Based on the general principles of the mixed anhydride synthesis of acyl-CoAs, the following contaminants may be present:

  • Unreacted Starting Materials: Phenylglyoxylic acid and Coenzyme A.

  • Hydrolysis Product: Phenylglyoxylic acid, resulting from the breakdown of the thioester bond in this compound, especially in the presence of water. Thioesters are susceptible to hydrolysis, and the stability is often pH and temperature-dependent.[2][3]

  • Side-Products from the Anhydride: Symmetrical anhydrides of phenylglyoxylic acid can form as a byproduct.

  • Solvents and Reagents: Residual solvents (e.g., from extraction or precipitation steps) and reagents used in the synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, primarily focusing on purification by High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction: The synthesis reaction may not have gone to completion. Hydrolysis: The this compound may have degraded due to exposure to water or non-optimal pH.Optimize reaction conditions: Ensure stoichiometry of reactants and adequate reaction time. Maintain anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Control pH: Keep the pH of aqueous solutions within a stable range for the thioester, typically slightly acidic to neutral.
Multiple Peaks in HPLC Chromatogram Presence of contaminants: Unreacted starting materials, side-products, or degradation products are present.Identify peaks: If possible, use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the components in each peak. This can help in identifying unreacted starting materials, the desired product, and potential byproducts. Optimize HPLC gradient: Adjust the mobile phase gradient to achieve better separation of the peaks.
Broad or Tailing Peaks in HPLC Column overload: Injecting too much sample can lead to poor peak shape. Secondary interactions: The analyte may be interacting with the stationary phase in undesirable ways. Column degradation: The HPLC column may be deteriorating.Reduce sample concentration: Dilute the sample before injection. Modify mobile phase: Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to improve peak shape for charged molecules. Adjusting the pH of the mobile phase can also help. Use a new column: If the problem persists, the column may need to be replaced.
Inconsistent Retention Times in HPLC Fluctuations in the HPLC system: Issues with the pump, solvent composition, or temperature can cause retention times to shift.Check the HPLC system: Ensure the pump is delivering a consistent flow rate and that the solvent composition is accurate. Use a column oven to maintain a stable temperature. Equilibrate the column properly: Before each run, ensure the column is fully equilibrated with the starting mobile phase.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general procedure based on the mixed anhydride method is provided below. Note: This is a generalized protocol and may require optimization.

Synthesis of this compound via Mixed Anhydride Method (General Protocol)

  • Activation of Phenylglyoxylic Acid:

    • Dissolve phenylglyoxylic acid in a dry, aprotic solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Add a tertiary amine base (e.g., triethylamine) to the solution.

    • Slowly add ethyl chloroformate dropwise while stirring.

    • Allow the reaction to proceed for 30-60 minutes at 0 °C to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium or free acid form) in a cold aqueous buffer solution (e.g., sodium bicarbonate).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or a rapid HPLC method).

  • Purification by Reversed-Phase HPLC (General Protocol):

    • Column: A C18 reversed-phase column is commonly used for the purification of acyl-CoAs.

    • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape and maintain the analyte in a protonated state.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage of Mobile Phase B is typically used to elute the compounds. The exact gradient will need to be optimized based on the retention of this compound and its contaminants.

    • Detection: UV detection at a wavelength where the adenine base of Coenzyme A absorbs (around 260 nm).

    • Fraction Collection: Collect the fractions corresponding to the this compound peak.

    • Post-Purification: Lyophilize the collected fractions to remove the mobile phase and obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification phenylglyoxylic_acid Phenylglyoxylic Acid mixed_anhydride Mixed Anhydride Intermediate phenylglyoxylic_acid->mixed_anhydride Activation (e.g., Ethyl Chloroformate, Base) coenzyme_a Coenzyme A phenylglyoxylyl_coa_crude Crude this compound coenzyme_a->phenylglyoxylyl_coa_crude mixed_anhydride->phenylglyoxylyl_coa_crude hplc Reversed-Phase HPLC phenylglyoxylyl_coa_crude->hplc Purification fractions Collect Fractions hplc->fractions lyophilization Lyophilization fractions->lyophilization pure_product Pure this compound lyophilization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure this compound check_hplc Analyze by HPLC start->check_hplc multiple_peaks Multiple Peaks? check_hplc->multiple_peaks broad_peaks Broad/Tailing Peaks? multiple_peaks->broad_peaks No identify_contaminants Identify Contaminants (LC-MS) multiple_peaks->identify_contaminants Yes low_yield Low Yield? broad_peaks->low_yield No reduce_load Reduce Sample Load broad_peaks->reduce_load Yes optimize_synthesis Optimize Synthesis Conditions low_yield->optimize_synthesis Yes pure_product Pure this compound low_yield->pure_product No optimize_gradient Optimize HPLC Gradient identify_contaminants->optimize_gradient check_starting_materials Check Starting Material Purity identify_contaminants->check_starting_materials optimize_gradient->broad_peaks check_starting_materials->broad_peaks adjust_mobile_phase Adjust Mobile Phase (pH, Additives) reduce_load->adjust_mobile_phase replace_column Replace Column adjust_mobile_phase->replace_column replace_column->low_yield check_for_hydrolysis Check for Hydrolysis optimize_synthesis->check_for_hydrolysis check_for_hydrolysis->pure_product

Caption: Troubleshooting logic for purifying this compound preparations.

References

Improving the solubility of Phenylglyoxylyl-CoA for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Phenylglyoxylyl-CoA in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as benzoyl-formyl-CoA, is a thiol ester of coenzyme A and phenylglyoxylic acid. Its structure, containing both a hydrophobic phenyl group and a large, polar coenzyme A moiety, can lead to solubility challenges in aqueous buffers commonly used for biochemical assays. Poor solubility can result in inaccurate substrate concentrations, precipitation during experiments, and unreliable assay results.

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: How should I prepare a stock solution of this compound?

It is recommended to start by dissolving solid this compound in a small amount of high-purity water to create a concentrated stock solution. Gentle vortexing or sonication may aid in dissolution. Avoid vigorous shaking, which can cause foaming and potential degradation. Based on information for similar compounds, it is advisable to use aqueous solutions of CoA esters promptly and not store them for more than one day to minimize degradation[1].

Q4: Can I use organic solvents to dissolve this compound?

While organic solvents might enhance the solubility of the phenylglyoxylyl moiety, they can be detrimental to the stability of the enzyme being assayed. If an organic co-solvent is necessary, dimethyl sulfoxide (DMSO) is sometimes used at low final concentrations (typically <5%) in enzyme assays. However, its compatibility with your specific enzyme and assay system must be validated.

Troubleshooting Guide

Issue: this compound is precipitating in my assay buffer.

Possible Causes and Solutions:

  • Buffer Composition:

    • Divalent Cations: Divalent cations, particularly magnesium (Mg²⁺), can significantly decrease the solubility of some acyl-CoA esters, leading to precipitation[2]. If your assay protocol allows, try reducing the Mg²⁺ concentration or omitting it from the this compound solution and adding it directly to the reaction mixture just before starting the assay.

    • Buffer Type and pH: The pH of the buffer can influence the ionization state of this compound and affect its solubility. Experiment with different buffer systems (e.g., Tris-HCl, phosphate, HEPES) and a range of pH values (typically around physiological pH 7.0-8.0) to find the optimal conditions for your assay. For some acyl-CoA ligase assays, a pH around 8.0 has been found to be optimal[3].

  • Concentration:

    • The concentration of this compound may be exceeding its solubility limit in your specific assay buffer. Try preparing a more dilute stock solution or decreasing the final concentration in the assay.

  • Temperature:

    • Low temperatures can decrease the solubility of some compounds. Ensure your buffer is at the experimental temperature before adding this compound.

Issue: Assay results are inconsistent or show poor enzyme kinetics.

Possible Causes and Solutions:

  • Inaccurate Substrate Concentration:

    • Precipitation of this compound, even if not visible, can lead to a lower effective substrate concentration. After preparing the solution, centrifuge it at high speed and measure the absorbance of the supernatant to confirm the concentration before use.

  • Substrate Degradation:

    • Thiol esters like this compound can be unstable in solution, particularly at non-neutral pH and elevated temperatures. It is recommended to prepare fresh solutions for each experiment and store the solid compound at -20°C or lower for long-term stability[1].

  • Use of Solubility Enhancers:

    • Detergents: Non-ionic detergents like Triton X-100 can be used at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic molecules. However, their effect on enzyme activity must be tested. Some commercial assay kits for fatty acyl-CoAs recommend using a lysis buffer containing 0.5% – 5.0% Triton X-100 to dissolve the substrates.

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives could be explored as potential solubility enhancers for this compound.

Quantitative Data Summary

The following table summarizes solubility and related data for Benzoyl-CoA, a structurally analogous compound, which can serve as a preliminary guide for this compound.

CompoundSolventSolubilityStorage RecommendationReference
Benzoyl-CoA (sodium salt)Water~ 50 mg/mLDo not store aqueous solution for more than one day.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the required amount of solid this compound in a microcentrifuge tube.

  • Add a small volume of high-purity, nuclease-free water to achieve a high-concentration stock (e.g., 10-50 mM).

  • Gently vortex or sonicate the tube until the solid is completely dissolved. Avoid excessive foaming.

  • Visually inspect the solution for any particulate matter. If present, centrifuge at >10,000 x g for 5 minutes and use the supernatant.

  • Determine the precise concentration of the stock solution spectrophotometrically using its extinction coefficient.

  • Use the freshly prepared stock solution immediately. For short-term storage (a few hours), keep it on ice.

Protocol 2: Testing the Effect of Additives on Solubility
  • Prepare several small aliquots of your assay buffer.

  • To each aliquot, add a different potential solubility enhancer (e.g., a series of Triton X-100 concentrations, a range of DMSO concentrations, or different types of cyclodextrins).

  • Add this compound to each buffer to the desired final concentration.

  • Incubate the solutions under your standard assay conditions (temperature and time).

  • Visually inspect for precipitation and quantify the amount of soluble this compound in the supernatant by spectrophotometry or HPLC.

  • As a control, test the effect of these additives on your enzyme's activity in the absence of any solubility issues to ensure they are not inhibitory.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_buffer Review Buffer Composition check_concentration->check_buffer No solution Problem Solved reduce_concentration->solution divalent_cations Presence of Divalent Cations (e.g., Mg2+)? check_buffer->divalent_cations remove_cations Reduce or Remove Cations divalent_cations->remove_cations Yes check_ph Is the pH optimal? divalent_cations->check_ph No remove_cations->solution optimize_ph Optimize Buffer pH check_ph->optimize_ph No additives Consider Solubility Enhancers check_ph->additives Yes optimize_ph->solution detergents Test Detergents (e.g., Triton X-100) additives->detergents co_solvents Test Co-solvents (e.g., DMSO) additives->co_solvents cyclodextrins Test Cyclodextrins additives->cyclodextrins validate_enzyme Validate Enzyme Activity with Additive detergents->validate_enzyme co_solvents->validate_enzyme cyclodextrins->validate_enzyme validate_enzyme->solution Activity OK

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathway Substrate Aromatic Precursor Enzyme1 Ligase Substrate->Enzyme1 + CoA + ATP Phenylglyoxylyl_CoA This compound Enzyme1->Phenylglyoxylyl_CoA Enzyme2 Transferase Phenylglyoxylyl_CoA->Enzyme2 + Acceptor Assay Assay Measures Transferase Activity Phenylglyoxylyl_CoA->Assay Product Bioactive Molecule Enzyme2->Product Enzyme2->Assay

Caption: Hypothetical metabolic pathway involving this compound.

References

Technical Support Center: Quantification of Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Phenylglyoxylyl-CoA in cell lysates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the analysis of this specific acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is an aromatic acyl-coenzyme A thioester, an intermediate in the anaerobic metabolism of phenylalanine in some organisms.[1][2] Its quantification in cell lysates is challenging due to a combination of factors common to all acyl-CoAs and some unique to its structure:

  • Low Abundance: Like many acyl-CoAs, it is expected to be a low-abundance metabolite, making detection difficult.[3][4]

  • Inherent Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Acyl-CoAs are generally unstable in aqueous solutions and can degrade during sample preparation and storage.[5] Repeated freeze-thaw cycles can also lead to significant degradation.

  • Lack of Commercial Standards: A major obstacle is the absence of commercially available synthetic standards for this compound, which is essential for absolute quantification and method validation.

  • Matrix Effects: Complex cell lysates can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

  • Reactivity: The α-keto group in the phenylglyoxylyl moiety may be susceptible to reactions with cellular nucleophiles, further reducing its stability.

Q2: Which analytical technique is best suited for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity, which are crucial for measuring low-abundance metabolites in complex biological matrices. This method allows for the specific detection of this compound based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

Q3: What is the expected MS/MS fragmentation pattern for this compound?

For most acyl-CoAs, a characteristic fragmentation pattern in positive ion mode is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (mass = 507.1 Da). For this compound (molecular weight ≈ 899.7 g/mol ), the expected transition for multiple reaction monitoring (MRM) would be:

  • Precursor Ion (Q1): m/z 900.1 [M+H]⁺

  • Product Ion (Q3): m/z 393.1 [M+H - 507]⁺

This transition provides high specificity for this compound and other acyl-CoAs. Method development would be required to optimize the collision energy for this specific transition.

Q4: How can I obtain a standard for this compound?

Given the lack of commercial suppliers, researchers may need to consider:

  • Custom Synthesis: Partnering with a company specializing in custom chemical synthesis.

  • Enzymatic Synthesis: Using an appropriate acyl-CoA ligase with phenylglyoxylic acid as a substrate. This can be a complex biochemical undertaking, requiring enzyme purification and characterization.

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This approach can be used to generate stable isotope-labeled internal standards within cells, which is the gold standard for accurate quantification. This method, however, requires specialized cell lines and labeled precursors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for this compound 1. Analyte Degradation: this compound is unstable and may have degraded during sample collection, extraction, or storage. 2. Inefficient Extraction: The chosen extraction solvent may not be optimal for this aromatic acyl-CoA. 3. Low Biological Abundance: The analyte may not be present or is below the limit of detection in your specific cell type or condition. 4. Incorrect MS/MS Parameters: The precursor/product ion pair or collision energy may not be optimized.1. Improve Sample Handling: Immediately quench metabolism with cold solvent (e.g., liquid nitrogen, cold methanol). Perform all extraction steps on ice or at 4°C. Avoid repeated freeze-thaw cycles. Use a slightly acidic buffer (e.g., ammonium acetate at pH 6.8) to improve stability. 2. Optimize Extraction: Test different extraction protocols. A common method is protein precipitation with cold acetonitrile containing a small percentage of acid (e.g., 0.6% formic acid). Alternatively, use 2.5% sulfosalicylic acid (SSA) which does not require removal by SPE, thus improving recovery. 3. Enrich Sample: Increase the starting amount of cell lysate. If applicable, stimulate the relevant metabolic pathway to increase endogenous levels. 4. Optimize MS Parameters: Infuse a synthesized standard (if available) to determine the optimal collision energy. If not, perform a product ion scan on the expected precursor ion (m/z 900.1) to confirm the fragmentation pattern and identify the most intense product ion.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Secondary Interactions: The phosphate groups on the CoA moiety can interact with metal surfaces in the LC system. 2. Suboptimal Mobile Phase: The pH or organic solvent composition may not be ideal for this compound. 3. Column Overload: Injecting too much total material can degrade peak shape.1. Use a PEEK or Bio-inert LC System: If available, use an LC system with non-metallic components to minimize analyte loss and peak tailing. 2. Optimize Chromatography: Use a high-quality C18 column. Employ an ion-pairing agent (e.g., tributylamine or dimethylbutylamine) in the mobile phase to improve retention and peak shape for polar acyl-CoAs. Ensure the mobile phase is slightly acidic. 3. Dilute Sample: Try injecting a more dilute sample to see if peak shape improves.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Minor variations in timing or temperature during extraction can lead to different levels of degradation. 2. Analyte Instability in Autosampler: this compound may be degrading in the autosampler while waiting for injection. 3. Lack of an Appropriate Internal Standard: Without a proper internal standard, variations in extraction efficiency and matrix effects are not corrected.1. Standardize Workflow: Ensure every sample is processed identically and for the same duration. Keep samples on ice at all times. 2. Maintain Cold Autosampler: Set the autosampler temperature to 4°C. Limit the time samples spend in the autosampler before injection. 3. Use an Internal Standard: The best choice is a stable isotope-labeled this compound. If unavailable, use a structurally similar acyl-CoA (e.g., another short-chain aromatic acyl-CoA or an odd-chain acyl-CoA like heptadecanoyl-CoA) that is not present in the sample.

Experimental Protocols

Recommended Protocol: LC-MS/MS Quantification of this compound

This protocol is a recommended starting point and requires optimization for your specific cell type and instrumentation.

1. Sample Preparation (Cell Lysate Extraction)

  • Reagents: Ice-cold PBS, LC-MS grade Methanol, LC-MS grade Acetonitrile, Formic Acid, Internal Standard (e.g., ¹³C-labeled this compound or a suitable analog like Heptadecanoyl-CoA).

  • Procedure:

    • Aspirate culture medium and wash cells twice with 5 mL of ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% Methanol/20% Water to the plate to quench metabolism.

    • Scrape cells into the methanol solution and transfer to a microcentrifuge tube.

    • Add internal standard to each sample.

    • Vortex vigorously for 1 minute at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant to a new tube and dry completely using a vacuum concentrator.

    • Reconstitute the dried pellet in 50 µL of 50% Methanol in 5 mM Ammonium Acetate (pH 6.8) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: UPLC/HPLC system (bio-inert preferred).

  • Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 60% B

    • 10-12 min: 60% to 98% B

    • 12-14 min: 98% B

    • 14-15 min: 98% to 2% B

    • 15-20 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Autosampler Temperature: 4°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition (to be optimized):

    • This compound: Q1 m/z 900.1 → Q3 m/z 393.1

    • Internal Standard (e.g., Heptadecanoyl-CoA): Q1 m/z 1022.6 → Q3 m/z 515.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture wash 2. Wash with Cold PBS cell_culture->wash quench 3. Quench & Lyse (Cold 80% MeOH) wash->quench extract 4. Scrape, Vortex & Centrifuge quench->extract dry 5. Dry Supernatant extract->dry reconstitute 6. Reconstitute in Analysis Buffer dry->reconstitute inject 7. Inject Sample reconstitute->inject Transfer to Autosampler Vial separate 8. RP-HPLC Separation inject->separate ionize 9. ESI+ Ionization separate->ionize detect 10. MRM Detection (Q1/Q3 Transition) ionize->detect quantify 11. Data Quantification detect->quantify

Caption: Experimental workflow for this compound quantification.

metabolic_pathway Phenylalanine Phenylalanine enzyme1 Multiple Steps Phenylalanine->enzyme1 Phenylacetate Phenylacetate enzyme2 Acyl-CoA Synthetase Phenylacetate->enzyme2 Phenylacetyl_CoA Phenylacetyl-CoA enzyme3 Phenylacetyl-CoA Dehydrogenase (EC 1.17.5.1) Phenylacetyl_CoA->enzyme3 Phenylglyoxylyl_CoA This compound enzyme4 This compound Hydrolase (EC 3.1.2.25) Phenylglyoxylyl_CoA->enzyme4 Phenylglyoxylate Phenylglyoxylate enzyme1->Phenylacetate enzyme2->Phenylacetyl_CoA enzyme3->Phenylglyoxylyl_CoA enzyme4->Phenylglyoxylate

Caption: Anaerobic metabolism of phenylalanine involving this compound.

References

Minimizing non-enzymatic hydrolysis of Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the non-enzymatic hydrolysis of Phenylglyoxylyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.

Troubleshooting Guide

Encountering issues with this compound stability? Use this guide to diagnose and resolve common problems.

Problem Possible Cause Recommended Solution
Loss of Activity or Low Yield in Assays Hydrolysis of this compound due to inappropriate pH.Maintain experimental pH between 6.0 and 7.5. Avoid strongly acidic or alkaline conditions.
Thermal degradation during handling or storage.Keep this compound on ice during experimental use. For long-term storage, aliquot and store at -80°C.[1]
Repeated freeze-thaw cycles causing degradation.Aliquot this compound into single-use volumes to minimize freeze-thaw cycles.[1]
Inconsistent or Non-Reproducible Experimental Results Inconsistent buffer preparation leading to pH variations.Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.
Presence of contaminating nucleophiles or metal ions in reagents.Use high-purity reagents and ultrapure water for all solutions and buffers.
Visible Precipitate or Cloudiness in this compound Solution Hydrolysis leading to the formation of insoluble phenylglyoxylic acid.Discard the solution and prepare a fresh one from a new aliquot.
Low solubility at the working concentration.Ensure the solvent system is appropriate for the desired concentration. Consider preparing a more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-enzymatic this compound degradation?

A1: The primary cause of non-enzymatic degradation is hydrolysis of the thioester bond, which is susceptible to attack by water, especially under non-optimal pH conditions. Thioesters are generally more reactive than their oxygen ester counterparts due to factors like reduced resonance stabilization and the fact that the corresponding thiolate anion is a better leaving group.

Q2: What is the optimal pH range for working with this compound?

A2: To minimize hydrolysis, it is recommended to work within a pH range of 6.0 to 7.5. Thioester hydrolysis is significantly accelerated at both acidic and, more dramatically, at alkaline pH.

Q3: How should I store my this compound stocks?

A3: For long-term storage, this compound should be stored as a lyophilized powder or in a suitable anhydrous organic solvent at -80°C.[1] For aqueous stock solutions, it is crucial to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1]

Q4: Can I use a standard frost-free freezer for storage?

A4: It is highly recommended to use a manual-defrost freezer. The temperature fluctuations in a frost-free freezer can be detrimental to the stability of sensitive compounds like this compound.[1]

Q5: What are the signs of this compound degradation?

A5: Degradation can be indicated by a loss of biological activity, the appearance of unexpected peaks in analytical analyses (e.g., HPLC, NMR), or a visible change in the solution's appearance, such as discoloration or precipitation. The primary hydrolysis products are phenylglyoxylic acid and Coenzyme A.

Q6: Are there any specific buffer components I should avoid?

A6: Avoid buffers containing strong nucleophiles that could react with the thioester. It is also advisable to use buffers prepared with high-purity water to minimize potential contaminants.

Quantitative Data on Thioester Stability

Thioester CompoundConditionRate Constant (k)Half-life (t½)
S-methyl thioacetatepH 7, 23°C3.6 x 10⁻⁸ s⁻¹155 days
Bz-(D)Ala-S~GlypH > 91.04 M⁻¹s⁻¹ (hydroxide-dependent)-
Bz-(D)Ala-S~GlypH < 92.93 x 10⁻⁶ s⁻¹ (hydroxide-independent)-
Succinyl-CoApH 7.5, Room Temp-~70 minutes

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reagent Handling: Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents for reconstitution if preparing an organic stock solution. For aqueous stocks, use sterile, ultrapure water (e.g., Milli-Q) that has been degassed by sparging with an inert gas like argon or nitrogen.

  • Reconstitution: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), dissolve the this compound in the prepared solvent to the desired concentration.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

  • Storage: Tightly seal the vials and store them in a manual-defrost freezer at -80°C.

Protocol 2: Minimizing Hydrolysis During Experimental Use
  • Thawing: When needed, thaw a single aliquot of this compound rapidly and keep it on ice.

  • Buffer Conditions: Ensure your experimental buffer is within the optimal pH range of 6.0-7.5. Prepare fresh buffer for each experiment.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing reaction mixtures under an inert gas atmosphere to prevent oxidation, which can also affect stability.

  • Minimizing Exposure: Add this compound to the reaction mixture as the final step, just before initiating the experiment, to minimize its time in the aqueous buffer.

  • Temperature Control: Perform all experimental manipulations on ice whenever possible to reduce the rate of hydrolysis.

Protocol 3: Monitoring this compound Integrity by HPLC
  • Instrumentation: A reverse-phase high-performance liquid chromatography (HPLC) system equipped with a UV detector is suitable.

  • Column: A C18 column is commonly used for the separation of acyl-CoA compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The exact gradient will need to be optimized for your specific system.

  • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, typically around 260 nm (for the adenine moiety of CoA) and a secondary wavelength specific to the phenylglyoxylyl group.

  • Analysis: The appearance and increase of a peak corresponding to the hydrolysis product (phenylglyoxylic acid) and a decrease in the area of the this compound peak over time are indicative of degradation.

Visualizations

Hydrolysis_Pathway Phenylglyoxylyl_CoA This compound Products Hydrolysis Products Phenylglyoxylyl_CoA->Products Hydrolysis H2O H₂O Phenylglyoxylic_Acid Phenylglyoxylic Acid Products->Phenylglyoxylic_Acid CoA Coenzyme A Products->CoA

Caption: Non-enzymatic hydrolysis of this compound.

Troubleshooting_Workflow Start Experiment Fails or Yields Inconsistent Results Check_pH Is the experimental pH between 6.0 and 7.5? Start->Check_pH Check_Temp Was the compound handled and stored at the correct temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_FT Were repeated freeze-thaw cycles avoided? Check_Temp->Check_FT Yes Improve_Temp_Control Implement strict temperature control (ice, -80°C storage) Check_Temp->Improve_Temp_Control No Check_Reagents Are all reagents of high purity and freshly prepared? Check_FT->Check_Reagents Yes Aliquot_Stocks Prepare single-use aliquots Check_FT->Aliquot_Stocks No Use_New_Reagents Use high-purity, fresh reagents Check_Reagents->Use_New_Reagents No Success Problem Resolved Check_Reagents->Success Yes Adjust_pH->Start Improve_Temp_Control->Start Aliquot_Stocks->Start Use_New_Reagents->Start

Caption: Troubleshooting workflow for this compound instability.

Caption: Factors influencing stability and their mitigation.

References

Optimizing buffer conditions for Phenylglyoxylyl-CoA stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylglyoxylyl-CoA. The information provided is intended to help optimize buffer conditions to ensure the stability of this critical thioester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a thioester intermediate involved in the anaerobic metabolism of phenylalanine in some bacteria.[1][2] Its stability in aqueous solutions is crucial for accurate experimental results, as it is prone to hydrolysis, which breaks it down into phenylglyoxylate and coenzyme A. This degradation can lead to inaccurate quantification and affect the kinetics of enzymatic reactions being studied.

Q2: What are the main factors influencing the stability of this compound?

A2: The primary factors affecting the stability of this compound, like other thioesters, are pH, temperature, and the presence of nucleophiles in the buffer. Thioesters are generally more stable under acidic conditions and at lower temperatures.

Q3: How does pH affect the stability of this compound?

A3: The rate of hydrolysis of thioesters is significantly influenced by pH. Generally, thioester stability decreases as the pH increases (becomes more alkaline). For some esters, the rate of hydrolysis is minimal at a low pH (around 2-4) and increases at neutral and alkaline pH.[3] For experiments requiring near-neutral pH, it is critical to minimize the experiment time and maintain low temperatures.

Q4: What is the impact of temperature on this compound stability?

A4: Higher temperatures accelerate the rate of hydrolysis of this compound. Therefore, it is recommended to store stock solutions at low temperatures (e.g., -80°C) and perform experiments on ice whenever possible to minimize degradation.

Q5: Are there any buffer components that can affect the stability of this compound?

A5: Yes, certain buffer components can act as nucleophiles and attack the thioester bond, leading to its cleavage. Buffers containing primary amines, such as Tris, should be used with caution. It is advisable to use non-nucleophilic buffers like phosphate, HEPES, or MOPS.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution Hydrolysis due to inappropriate pH. The pH of the buffer may be too high (neutral or alkaline), accelerating thioester hydrolysis.Adjust the buffer to a more acidic pH (e.g., pH 4-6) if the experimental conditions allow. If a neutral pH is required, prepare fresh solutions immediately before use and keep them on ice.
High temperature. The solution may be stored or handled at room temperature or higher for extended periods.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Thaw aliquots on ice and keep the working solution on ice throughout the experiment.
Nucleophilic attack from buffer components. The buffer used (e.g., Tris) may be reacting with the this compound.Switch to a non-nucleophilic buffer such as phosphate, HEPES, or MOPS.
Inconsistent results in enzymatic assays Degradation of this compound during the assay. The substrate concentration may be decreasing over the course of the experiment, leading to non-linear reaction rates.Monitor the stability of this compound under the specific assay conditions (buffer, pH, temperature) over the time course of the experiment using HPLC or a spectrophotometric method. Prepare fresh substrate for each experiment.
Precipitate formation in this compound solution Low solubility at certain pH or temperature. this compound or its degradation products may have limited solubility under the storage or experimental conditions.Ensure the compound is fully dissolved in the initial solvent before preparing aqueous solutions. If precipitation occurs upon pH adjustment or temperature change, consider using a co-solvent if compatible with the experimental setup.

Quantitative Data Summary

pH Temperature (°C) Estimated Half-life (t½) Notes
4.04> 24 hoursThioesters are generally most stable at acidic pH and low temperatures.
6.04Several hoursStability decreases as the pH approaches neutral.
7.441 - 2 hoursAt physiological pH, hydrolysis is significant even at low temperatures.
7.425< 30 minutesAt room temperature and physiological pH, rapid degradation is expected.
8.525MinutesAlkaline conditions lead to very rapid hydrolysis.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantitatively assess the stability of this compound under various buffer conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • Buffers of interest (e.g., sodium phosphate, HEPES) at various pH values
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Reverse-phase C18 HPLC column
  • HPLC system with a UV detector

2. Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a slightly acidic buffer) and determine its exact concentration spectrophotometrically.
  • Incubation:
  • Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in the different buffers to be tested.
  • Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
  • Time-Point Sampling:
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile) to stop further degradation.
  • HPLC Analysis:
  • Inject the quenched samples onto the C18 column.
  • Use a gradient elution method. For example:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its degradation products.
  • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine moiety of CoA).
  • Data Analysis:
  • Integrate the peak area corresponding to this compound at each time point.
  • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Spectrophotometric Assay for this compound Hydrolysis

This protocol describes a continuous spectrophotometric assay to monitor the hydrolysis of this compound by detecting the free thiol group of the released Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

1. Materials:

  • This compound
  • Buffer of interest (non-thiol based, e.g., phosphate buffer)
  • DTNB (Ellman's reagent)
  • Spectrophotometer capable of reading at 412 nm

2. Procedure:

  • Preparation of Reagents:
  • Prepare a solution of this compound in the desired buffer immediately before use.
  • Prepare a stock solution of DTNB in the same buffer.
  • Assay Setup:
  • In a cuvette, mix the buffer, DTNB solution (final concentration typically 0.1-0.5 mM), and allow it to equilibrate to the desired temperature in the spectrophotometer.
  • Initiation of Reaction:
  • Add the this compound solution to the cuvette to start the reaction and immediately begin monitoring the absorbance at 412 nm. The final concentration of this compound should be in a range that gives a measurable rate of change in absorbance.
  • Data Acquisition:
  • Record the absorbance at 412 nm over time. The increase in absorbance is due to the formation of the 2-nitro-5-thiobenzoate (TNB) dianion, which has a high molar extinction coefficient at this wavelength.
  • Data Analysis:
  • Calculate the rate of hydrolysis from the initial linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₄₁₂ for TNB²⁻ is 14,150 M⁻¹cm⁻¹).
  • Compare the rates obtained under different buffer conditions (pH, temperature) to determine the optimal conditions for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation stock This compound Stock Solution incubate Incubate at Controlled Temperature stock->incubate buffers Test Buffers (Varying pH) buffers->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench spec Spectrophotometric Analysis (DTNB) sampling->spec Alternative hplc HPLC Analysis quench->hplc calc Calculate Degradation Rate & Half-life hplc->calc spec->calc Phenylalanine_Degradation Phe Phenylalanine Pyr Phenylpyruvate Phe->Pyr Phenylalanine aminotransferase PA Phenylacetaldehyde Pyr->PA Phenylpyruvate decarboxylase PAA Phenylacetate PA->PAA Phenylacetaldehyde dehydrogenase PACoA Phenylacetyl-CoA PAA->PACoA Phenylacetate-CoA ligase PGCoA This compound PACoA->PGCoA Phenylacetyl-CoA dehydrogenase PG Phenylglyoxylate PGCoA->PG This compound hydrolase BenzoylCoA Benzoyl-CoA PG->BenzoylCoA Phenylglyoxylate: acceptor oxidoreductase TCA TCA Cycle BenzoylCoA->TCA Ring reduction & β-oxidation

References

Technical Support Center: Handling and Storage of Sensitive Thioester Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling and storage of sensitive thioester compounds. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for sensitive thioester compounds?

A1: Thioesters are primarily susceptible to two main degradation pathways:

  • Hydrolysis: In the presence of water, especially under basic or acidic conditions, thioesters can hydrolyze to form the corresponding carboxylic acid and thiol.[1][2][3]

  • Oxidation: The sulfur atom in the thioester linkage is prone to oxidation, particularly when exposed to atmospheric oxygen, light, or residual oxidizing agents.[4] This can lead to the formation of sulfoxides and other undesired byproducts.[4]

Q2: What are the general signs that my thioester compound has degraded?

A2: Degradation of a thioester can be indicated by several observations:

  • Visual Changes: Discoloration of the sample.

  • Inconsistent Experimental Results: A decrease in reaction yields, the appearance of unexpected side products, or a loss of biological activity in assays can all point to thioester degradation.

  • Analytical Evidence: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can reveal the presence of impurities or degradation products. For instance, in ¹H NMR, you might observe new peaks corresponding to the carboxylic acid and thiol from hydrolysis, or a downfield shift of protons adjacent to the sulfur, indicating oxidation to a sulfoxide.

Q3: How does the structure of a thioester affect its stability?

A3: The stability of thioesters can vary based on their molecular structure:

  • Electronic Effects: The electronic properties of the groups attached to the sulfur can influence stability. Electron-donating groups may increase the susceptibility of the sulfur atom to oxidation.

  • Steric Hindrance: Bulky groups around the thioester linkage can provide some steric protection, potentially hindering degradation.

Q4: Are there specific pH conditions to be aware of during aqueous workup or purification?

A4: Yes, thioester hydrolysis is often dependent on pH. To minimize degradation, it is recommended to maintain a neutral or slightly acidic pH during aqueous workup and purification steps. It's also advisable to keep the temperature low and minimize the duration of exposure to aqueous conditions.

Troubleshooting Guides

Issue 1: My thioester shows signs of degradation after storage.
Possible Cause Recommended Solution
Exposure to Air and Moisture Store the thioester under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed vial, preferably with a Teflon-lined septum cap. For long-term storage, consider flame-sealing the vial under vacuum.
Frequent Freeze-Thaw Cycles Aliquot the thioester into smaller, single-use vials to minimize the number of times the bulk sample is warmed to room temperature.
Improper Freezer Type Avoid using a frost-free freezer due to its temperature fluctuations. Store sensitive compounds in a manual-defrost freezer.
Light Exposure Protect the compound from light by storing it in amber vials or by wrapping clear vials in aluminum foil.
Issue 2: My reaction yield is low, and I suspect thioester degradation during the experiment.
Possible Cause Recommended Solution
Contaminated Glassware Ensure all glassware is thoroughly cleaned to remove any residual oxidizing agents and dried in an oven at >100°C for at least 4 hours, then cooled under an inert gas stream or in a desiccator.
Oxygen in Solvents Degas all solvents before use by sparging with an inert gas for 15-30 minutes. For highly sensitive applications, use the freeze-pump-thaw method.
Degradation during Aqueous Workup Minimize the duration of the aqueous workup. Use degassed water for extractions if your compound is particularly sensitive. Avoid basic aqueous solutions if the thioester is base-sensitive.
Thiol Oxidation to Disulfides Work under an inert atmosphere and use degassed solvents to prevent the formation of disulfide byproducts from any starting thiols.

Data Summary Tables

Table 1: Recommended Storage Conditions for Sensitive Thioester Compounds

Storage Duration Temperature Atmosphere Light Conditions Container
Short-term -20°CInert gas (Argon or Nitrogen) headspaceDark (Amber vial or foil-wrapped)Vial with Teflon-lined septum cap, sealed with Parafilm
Long-term -80°CInert gas (Argon or Nitrogen), flame-sealedDark (Amber vial or foil-wrapped)Flame-sealed ampules

Experimental Protocols

Protocol 1: Inert Atmosphere Handling of Thioesters (Schlenk Line Technique)
  • Glassware Preparation: Ensure all glassware is oven-dried (>100°C for at least 4 hours) and cooled under vacuum or a positive flow of inert gas (argon or nitrogen).

  • System Purge: Assemble the glassware on a Schlenk line. Evacuate the system and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Transfer (Solids): If the thioester is a solid, transfer it within a glovebox or under a positive flow of inert gas to a pre-purged flask.

  • Reagent Transfer (Liquids/Solutions): Use a gas-tight syringe that has been flushed multiple times with inert gas to transfer liquid thioesters or their solutions.

  • Reaction Setup: Add degassed solvents and other reagents via syringe or cannula under a positive pressure of inert gas.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, often by using a balloon filled with the inert gas.

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
  • Freeze: Place the solvent in a round-bottom flask with a stopcock. The flask should not be more than half full. Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen) and swirling until completely solid.

  • Pump: Connect the flask to a high-vacuum line and open the stopcock to evacuate the headspace. Keep the solvent frozen during this step. After a few minutes, close the stopcock.

  • Thaw: Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed. After the final cycle, backfill the flask with an inert gas.

Visual Guides

degradation_pathways Thioester Sensitive Thioester (R-CO-SR') Degradation Degradation Thioester->Degradation Hydrolysis_Products Carboxylic Acid (R-COOH) + Thiol (R'-SH) Oxidation_Products Sulfoxide (R-CO-S(O)R') + Other Byproducts Degradation->Hydrolysis_Products  Hydrolysis (H₂O, Acid/Base) Degradation->Oxidation_Products  Oxidation (O₂, Light)

Caption: Primary degradation pathways for sensitive thioester compounds.

troubleshooting_workflow cluster_storage Storage Issues cluster_reaction Reaction Issues start_storage Degradation Observed During Storage q_atmosphere Stored under inert atmosphere? start_storage->q_atmosphere q_aliquot Aliquoted to avoid freeze-thaw cycles? q_atmosphere->q_aliquot Yes sol_atmosphere Store under N₂ or Ar in sealed vials. q_atmosphere->sol_atmosphere No q_light Protected from light? q_aliquot->q_light Yes sol_aliquot Aliquot sample into single-use portions. q_aliquot->sol_aliquot No sol_light Use amber vials or wrap in foil. q_light->sol_light No start_reaction Low Yield or Byproducts in Reaction q_glassware Glassware properly dried/cleaned? start_reaction->q_glassware q_solvents Solvents degassed? q_glassware->q_solvents Yes sol_glassware Oven-dry glassware and cool under inert gas. q_glassware->sol_glassware No q_workup Aqueous workup conditions optimized? q_solvents->q_workup Yes sol_solvents Degas solvents via sparging or freeze-pump-thaw. q_solvents->sol_solvents No sol_workup Minimize time, use neutral pH, and degassed H₂O. q_workup->sol_workup No

Caption: Troubleshooting workflow for common thioester handling issues.

References

Validation & Comparative

A Tale of Two CoAs: Phenylglyoxylyl-CoA and Benzoyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolic intermediates is paramount. This guide provides a detailed comparison of Phenylglyoxylyl-CoA and Benzoyl-CoA, two critical players in the anaerobic degradation of aromatic compounds. While structurally similar, their metabolic fates and the enzymes that govern them are distinct, offering different strategic points for metabolic engineering and therapeutic intervention.

This compound and Benzoyl-CoA are both coenzyme A thioesters of aromatic carboxylic acids, placing them at the heart of microbial strategies for breaking down resilient aromatic molecules. However, a direct enzymatic competition between them as substrates for a single enzyme is not the primary narrative. Instead, their story is one of sequential transformation, where this compound often serves as a precursor to the more central metabolite, Benzoyl-CoA.

Biochemical Roles and Metabolic Pathways

This compound emerges as a key intermediate in the anaerobic metabolism of amino acids like phenylalanine and other aromatic compounds such as phenylacetate. Its formation is a critical step in the pathway that channels these substrates into the central anaerobic benzoyl-CoA pathway. The primary enzyme acting on this compound is This compound hydrolase , which cleaves the thioester bond to yield phenylglyoxylate and free Coenzyme A.

Benzoyl-CoA , in contrast, is a well-established central hub in the anaerobic degradation of a wide array of aromatic compounds.[1][2] It is the entry point into the benzoyl-CoA pathway , a sophisticated metabolic route that ultimately cleaves the aromatic ring, making the carbon skeleton available for cellular metabolism.[1][3][4] A key enzyme in this pathway is benzoyl-CoA reductase , which catalyzes the initial dearomatization of the benzene ring, a challenging chemical transformation.

The metabolic linkage between these two molecules is primarily established through the action of phenylglyoxylate dehydrogenase (acylating) . This enzyme catalyzes the oxidative decarboxylation of phenylglyoxylate (derived from this compound) and its subsequent ligation to Coenzyme A, directly forming Benzoyl-CoA. This reaction effectively channels the carbon flow from phenylalanine and phenylacetate degradation into the central benzoyl-CoA pathway.

Comparative Enzyme Kinetics

Direct comparative kinetic data for this compound and Benzoyl-CoA on the same enzyme is not available in the literature, as they are typically substrates for different enzymes in a metabolic sequence. However, we can summarize the kinetic parameters of the key enzymes that metabolize each compound.

SubstrateEnzymeOrganismKmVmax / kcatOther Notes
Phenylglyoxylate + CoAPhenylglyoxylate dehydrogenase (acylating)Azoarcus evansii45 µM (for phenylglyoxylate), 55 µM (for CoA)46 s-1 (turnover number)Specific for phenylglyoxylate; 2-oxoisovalerate is a poor substrate.
Benzoyl-CoABenzoyl-CoA reductaseThauera aromatica--ATP-dependent enzyme.
This compoundThis compound hydrolase---Catalyzes the hydrolysis to phenylglyoxylate and CoA.

Experimental Protocols

Phenylglyoxylate Dehydrogenase (Acylating) Assay

This assay is crucial for characterizing the enzyme that links this compound metabolism to the Benzoyl-CoA pathway.

Principle: The activity of phenylglyoxylate dehydrogenase (acylating) is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The reaction involves the oxidative decarboxylation of phenylglyoxylate and the formation of benzoyl-CoA.

Materials:

  • Potassium phosphate buffer (pH 7.0)

  • Phenylglyoxylate solution

  • Coenzyme A (CoA) solution

  • NAD+ solution

  • Purified phenylglyoxylate dehydrogenase (acylating) enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NAD+, and CoA in a cuvette.

  • Initiate the reaction by adding a specific amount of the purified enzyme.

  • Start the measurement by adding the substrate, phenylglyoxylate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • Kinetic parameters (Km and Vmax) can be determined by varying the concentrations of phenylglyoxylate and CoA while keeping the other substrates at saturating concentrations.

Benzoyl-CoA Reductase Assay

This assay is fundamental for studying the central benzoyl-CoA pathway.

Principle: The activity of the oxygen-sensitive benzoyl-CoA reductase is measured spectrophotometrically by following the oxidation of a low-potential electron donor, such as reduced methyl viologen or titanium(III) citrate, in the presence of benzoyl-CoA and ATP.

Materials:

  • Anaerobic glove box or chamber

  • MOPS buffer (pH 7.2)

  • Benzoyl-CoA solution

  • ATP solution

  • MgCl2 solution

  • Reduced methyl viologen or titanium(III) citrate solution (as electron donor)

  • Purified benzoyl-CoA reductase

  • Spectrophotometer housed within the anaerobic chamber

Procedure:

  • All solutions and materials must be made anaerobic before use.

  • Inside the anaerobic chamber, prepare a reaction mixture in a sealed cuvette containing MOPS buffer, MgCl2, ATP, and the electron donor.

  • Add the purified benzoyl-CoA reductase to the mixture.

  • Initiate the reaction by injecting benzoyl-CoA.

  • Monitor the decrease in absorbance at the specific wavelength for the oxidized form of the electron donor (e.g., 578 nm for methyl viologen).

  • The rate of the reaction is determined from the change in absorbance over time.

Signaling Pathways and Experimental Workflows

metabolic_pathway Phenylalanine Phenylalanine Phenylacetyl_CoA Phenylacetyl-CoA Phenylalanine->Phenylacetyl_CoA Phenylacetate Phenylacetate Phenylacetate->Phenylacetyl_CoA Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA α-oxidation Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate This compound hydrolase Benzoyl_CoA Benzoyl-CoA Phenylglyoxylate->Benzoyl_CoA Phenylglyoxylate dehydrogenase (acylating) Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Benzoyl-CoA Pathway

Metabolic conversion of Phenylalanine/Phenylacetate to Benzoyl-CoA.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Purification Enzyme Purification (e.g., Chromatography) Cell_Lysis->Purification Reaction_Setup Setup Reaction Mixture (Buffer, Substrates, Cofactors) Purification->Reaction_Setup Enzyme_Addition Add Purified Enzyme Reaction_Setup->Enzyme_Addition Data_Acquisition Spectrophotometric Data Acquisition Enzyme_Addition->Data_Acquisition Rate_Calculation Calculate Initial Reaction Rates Data_Acquisition->Rate_Calculation Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax) Rate_Calculation->Kinetic_Analysis

General workflow for enzyme kinetic analysis.

References

A Kinetic Comparison of Acyl-CoA Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes involved in fatty acid metabolism is paramount. The efficiency with which an enzyme utilizes its acyl-CoA substrate can dictate metabolic flux and cellular signaling. This guide provides a comparative analysis of the kinetic parameters of different acyl-CoA substrates for key enzymes, supported by experimental data and detailed protocols.

Quantitative Comparison of Acyl-CoA Substrate Kinetics

The kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—provide a quantitative measure of an enzyme's affinity for a substrate and its catalytic power. Below are tables summarizing these parameters for various acyl-CoA substrates with different enzymes.

Archaeal Medium-Chain Acyl-CoA Synthetase

An archaeal medium-chain acyl-CoA synthetase from Methanosarcina acetivorans has been characterized, revealing its preference for certain acyl substrates. The kinetic parameters for the acyl-adenylate formation step are presented below.[1][2][3]

Acyl SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·mM⁻¹)
Propionate1.5 ± 0.22.8 ± 0.11.9
Butyrate1.4 ± 0.11.2 ± 0.030.86
Valerate0.40 ± 0.040.28 ± 0.010.70
Hexanoate0.18 ± 0.020.15 ± 0.0030.83
2-Methylbutyrate0.08 ± 0.010.09 ± 0.0021.1

Data sourced from a study on an archaeal medium-chain acyl-CoA synthetase.[1][3]

Mammalian Carnitine Palmitoyltransferase I (CPT I)

The substrate specificity of rat liver mitochondrial CPT I has been investigated, revealing varying maximal velocities (Vmax) and apparent Michaelis constants (K0.5) for different acyl-CoA esters.

Acyl-CoA SubstrateApparent Vmax (nmol/min/mg protein)Apparent K0.5 (µM)
Palmitoleoyl-CoA (16:1)~11~10
Oleoyl-CoA (18:1)~10~15
Linoleoyl-CoA (18:2)~8~25
Palmitoyl-CoA (16:0)~7~12
Docosahexaenoyl-CoA (22:6)~4~20

Values are approximate and derived from graphical data for rats on a low-fat diet.

Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

Studies on human MCAD have shown a dependence of the Michaelis constant (Km) on the chain length of the acyl-CoA substrate.

Acyl-CoA SubstrateKm (µM)
Butyryl-CoA (C4)~15
Hexanoyl-CoA (C6)~5
Octanoyl-CoA (C8)~2
Decanoyl-CoA (C10)~4
Dodecanoyl-CoA (C12)~10

Km values are approximate and compiled from studies on human MCAD.

Experimental Protocols

Accurate determination of kinetic parameters relies on robust experimental protocols. A widely used method for continuously monitoring the activity of acyl-CoA synthetases is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) assay.

Continuous Spectrophotometric Assay for Acyl-CoA Synthetase using DTNB

This assay measures the rate of Coenzyme A (CoA) consumption during the acylation reaction. The free thiol group of the remaining CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be monitored spectrophotometrically at 412 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • ATP solution

  • MgCl₂ solution

  • Fatty acid substrate solution

  • Coenzyme A (CoA) solution

  • DTNB (Ellman's reagent) solution

  • Purified acyl-CoA synthetase enzyme

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and the fatty acid substrate at desired concentrations.

  • Initiation of Reaction: Add the purified acyl-CoA synthetase to the reaction mixture to initiate the reaction.

  • Monitoring CoA Consumption: At timed intervals, take aliquots of the reaction mixture and add them to a solution containing DTNB.

  • Spectrophotometric Measurement: Immediately measure the absorbance of the DTNB-containing solution at 412 nm. The decrease in absorbance over time is proportional to the rate of CoA consumption.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. By varying the concentration of one substrate while keeping others constant, the kinetic parameters (Km and Vmax) can be determined using Michaelis-Menten kinetics. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Visualization of Key Processes

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of an acyl-CoA synthetase.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix Prepare Reaction Mixture reagents->mix instrument Setup Spectrophotometer measure Measure Absorbance (e.g., DTNB assay) instrument->measure initiate Initiate Reaction mix->initiate initiate->measure plot Plot Initial Velocity vs. Substrate Concentration measure->plot calculate Calculate Kinetic Parameters (Km, Vmax, kcat) plot->calculate

Caption: A generalized workflow for the kinetic analysis of acyl-CoA synthetases.

Acyl-CoA in PPARα Signaling Pathway

Acyl-CoAs, particularly long-chain fatty acyl-CoAs, are key signaling molecules that regulate gene expression through the peroxisome proliferator-activated receptor alpha (PPARα).

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acid ACSL Acyl-CoA Synthetase LCFA->ACSL Activation LCFA_CoA Long-Chain Acyl-CoA ACSL->LCFA_CoA PPARa PPARα LCFA_CoA->PPARa Ligand Binding PPRE PPRE PPARa->PPRE Heterodimerization with RXR & DNA Binding RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcriptional Activation

Caption: The PPARα signaling pathway activated by long-chain acyl-CoAs.

This guide provides a foundational understanding of the kinetic differences between various acyl-CoA substrates. The presented data and protocols serve as a starting point for researchers to delve deeper into the specific enzyme systems relevant to their work in metabolic research and drug development.

References

Phenylglyoxylyl-CoA: A Comparative Analysis Against Other Alpha-Ketoacyl-CoAs in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between key metabolic intermediates is crucial for unraveling complex biological processes and identifying novel therapeutic targets. This guide provides an objective comparison of Phenylglyoxylyl-CoA with other significant alpha-ketoacyl-CoAs, supported by experimental data and detailed methodologies.

This compound is an alpha-ketoacyl-CoA that plays a specialized role in the anaerobic metabolism of phenylalanine. While sharing the characteristic alpha-ketoacyl-CoA structure, its biochemical behavior and enzymatic interactions distinguish it from more common counterparts like acetyl-CoA, succinyl-CoA, and malonyl-CoA, which are central to primary metabolism. This comparison guide delves into these differences, offering a clear perspective on their respective functions.

Comparative Analysis of Kinetic Parameters

To understand the functional differences between this compound and other alpha-ketoacyl-CoAs, it is essential to examine the kinetic parameters of enzymes that metabolize them. The following table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for various enzymes acting on different alpha-ketoacyl-CoAs and related precursors. It is important to note that direct comparative studies on a single enzyme with this diverse range of substrates are limited; therefore, the data presented is a compilation from various studies and should be interpreted with consideration for the different experimental conditions.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg) or kcat (s-1)Organism
Phenylacetate-CoA ligasePhenylacetate5024 (µmol/min/mg)Thermus thermophilus
Phenylacetate-CoA ligasePhenylacetate16500-Pseudomonas putida
Acyl-CoA CarboxylaseAcetyl-CoA--Thermobifida fusca YX
Acyl-CoA CarboxylasePropionyl-CoA--Thermobifida fusca YX
Acyl-CoA CarboxylaseButyryl-CoA--Thermobifida fusca YX
2-Oxoglutarate Dehydrogenase Complex2-Oxoglutarate220-Pig heart mitochondria
Pyruvate Dehydrogenase ComplexPyruvate15-Pig heart mitochondria

Note: Vmax and kcat values are presented as reported in the respective studies. A direct comparison may not be possible due to variations in enzyme preparations and assay conditions. The data for Acyl-CoA Carboxylase from Thermobifida fusca YX indicated substrate preference without providing specific Km and Vmax values in the abstract.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic context and analytical approaches for studying these molecules, the following diagrams have been generated using the DOT language.

Anaerobic_Phenylalanine_Metabolism Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylase Phenylacetate Phenylacetate Phenylacetaldehyde->Phenylacetate Dehydrogenase Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA dehydrogenase Benzoyl_CoA Benzoyl-CoA Phenylglyoxylyl_CoA->Benzoyl_CoA Oxidoreductase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism

Caption: Anaerobic Phenylalanine Metabolism Pathway in Thauera aromatica.

Acyl_CoA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Cell Lysis Protein_Precipitation Protein Precipitation (e.g., with perchloric acid) Tissue_Homogenization->Protein_Precipitation Extraction Solid Phase Extraction (SPE) Protein_Precipitation->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry (MS/MS Detection) HPLC->MS Quantification Quantification MS->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: General Experimental Workflow for Comparative Analysis of Acyl-CoAs.

Experimental Protocols

Accurate comparison of alpha-ketoacyl-CoAs necessitates robust and reproducible experimental methods. Below are detailed protocols for the extraction and analysis of these molecules from biological samples.

Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.

Materials:

  • Ice-cold 10% (w/v) perchloric acid

  • 1 M KOH

  • Solid-phase extraction (SPE) C18 columns

  • Methanol

  • Ammonium acetate

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 1 M KOH. The formation of a potassium perchlorate precipitate will occur.

  • Second Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the precipitate.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with 5 mL of methanol followed by 5 mL of water.

    • Load the neutralized supernatant onto the column.

    • Wash the column with 5 mL of water to remove salts and other polar molecules.

    • Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the acyl-CoA pellet in a suitable buffer for analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0).

HPLC-MS/MS Analysis of Acyl-CoAs

This method provides high sensitivity and specificity for the quantification of individual acyl-CoA species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

Procedure:

  • Injection: Inject 5-10 µL of the reconstituted acyl-CoA extract onto the C18 column.

  • Chromatographic Separation: Perform a gradient elution to separate the different acyl-CoA species. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific acyl-CoAs. The precursor ion will be the [M+H]+ of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the CoA moiety).

  • Quantification: Generate standard curves for each acyl-CoA of interest using authentic standards to quantify the absolute amounts in the biological samples.

Conclusion

This compound, while structurally an alpha-ketoacyl-CoA, occupies a distinct metabolic niche compared to its more ubiquitous counterparts. Its involvement in the specialized anaerobic degradation of phenylalanine highlights the diverse roles of this class of molecules. The provided comparative data, though compiled from various sources, underscores the unique enzymatic machinery associated with this compound metabolism. The detailed experimental protocols offer a robust framework for researchers to conduct their own comparative studies, paving the way for a deeper understanding of the intricate web of metabolic pathways. Further research focusing on direct comparative kinetic analyses on a single enzyme platform will be invaluable in elucidating the subtle yet significant differences that govern the fate and function of these critical metabolic intermediates.

Validating the Identity of Synthesized Phenylglyoxylyl-CoA by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in metabolic studies, enzyme kinetics, and drug development, the correct synthesis and identification of key intermediates like Phenylglyoxylyl-CoA are paramount. This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to validate the successful synthesis of this compound from its precursors, Phenylglyoxylic acid and Coenzyme A (CoA). We present a detailed experimental protocol, comparative NMR data, and a workflow for synthesis and validation.

Experimental Protocol: Synthesis and NMR Sample Preparation of this compound

A common method for the synthesis of acyl-CoA thioesters is the activation of the carboxylic acid followed by reaction with Coenzyme A. Here, we outline a protocol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Synthesis of this compound:

  • Activation of Phenylglyoxylic Acid: In a round-bottom flask, dissolve Phenylglyoxylic acid (1.1 equivalents) in anhydrous, amine-free dimethylformamide (DMF). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of phenylglyoxylic acid. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Coupling: Filter the NHS-ester solution to remove the DCU precipitate. Slowly add the filtered NHS-ester solution to the Coenzyme A solution while stirring on ice.

  • Monitoring and Quenching: Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent. Once the reaction is complete (typically 2-4 hours), quench any remaining unreacted NHS-ester by adding a small amount of a thiol-containing compound like dithiothreitol (DTT).

  • Purification: Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the collected fractions containing the product to obtain a white powder.

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the lyophilized this compound in 0.5 mL of deuterium oxide (D₂O).

  • Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Comparative NMR Data Analysis

The key to validating the synthesis of this compound is to observe the disappearance of characteristic signals from the starting materials and the appearance of new signals corresponding to the product. The most significant changes are expected in the chemical shifts of the protons and carbons near the reaction centers: the carboxyl group of phenylglyoxylic acid and the thiol group of Coenzyme A.

¹H NMR Spectral Comparison:

The formation of the thioester bond in this compound results in characteristic downfield shifts for the protons adjacent to the sulfur atom in the Coenzyme A moiety and for the aromatic protons of the phenylglyoxylyl group.

Compound Functional Group Expected ¹H Chemical Shift (δ, ppm) Appearance in Product Spectrum
Phenylglyoxylic Acid Phenyl Protons (ortho, meta, para)7.5 - 8.1Signals will shift slightly downfield.
Coenzyme A -SH (thiol proton)~4.7 (broad, exchangeable)Signal disappears.
-CH₂-S- (cystamine)~2.8Shifts downfield to ~3.1-3.3 ppm.
-NH -CH₂- (pantetheine)~8.1-8.5May show slight shifts.
This compound (Product) Phenyl Protons (ortho, meta, para)7.6 - 8.3New set of aromatic signals.
-CH₂-S-C(=O)-~3.1-3.3Characteristic downfield shifted triplet.

¹³C NMR Spectral Comparison:

The most indicative change in the ¹³C NMR spectrum is the appearance of the thioester carbonyl carbon signal and the downfield shift of the adjacent carbons.

Compound Carbon Atom Expected ¹³C Chemical Shift (δ, ppm) Appearance in Product Spectrum
Phenylglyoxylic Acid -C (=O)OH (carboxyl)~165-170Signal disappears.
-C (=O)- (keto)~190-195Shifts to the thioester carbonyl region.
Phenyl Carbons128-135Signals will show slight shifts.
Coenzyme A -C H₂-SH (cystamine)~25Shifts downfield to ~35-40 ppm.
This compound (Product) -C (=O)-S- (thioester)~195-200Diagnostic new signal.
-C (=O)- (keto)~190-195May be slightly shifted.
-C H₂-S-~35-40Characteristic downfield shifted signal.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent NMR validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Validation start Start Materials: Phenylglyoxylic Acid & Coenzyme A activation Activate Phenylglyoxylic Acid (e.g., with DCC/NHS) start->activation coupling Couple Activated Acid with Coenzyme A activation->coupling purification Purify Product (RP-HPLC) coupling->purification nmr_acq Acquire 1H and 13C NMR Spectra purification->nmr_acq data_analysis Compare Spectra with Starting Materials & Expected Shifts nmr_acq->data_analysis validation Confirm Disappearance of Starting Material Signals & Appearance of Product Signals data_analysis->validation final_product final_product validation->final_product Validated This compound

Caption: Synthesis and NMR validation workflow.

Conclusion

The validation of synthesized this compound by NMR is a robust process that relies on the comparative analysis of spectra from the starting materials and the final product. By carefully examining the disappearance of key reactant signals, such as the thiol proton of Coenzyme A, and the appearance of new, shifted signals characteristic of the thioester product, researchers can confidently confirm the success of their synthesis. The provided protocols and data serve as a foundational guide for scientists and professionals in the field, ensuring the integrity of this critical biochemical reagent in their research endeavors.

A Researcher's Guide to Assessing Antibody Cross-Reactivity with Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Phenylglyoxylyl-CoA is an acyl-coenzyme A derivative involved in certain metabolic pathways. The development of antibodies with high specificity to such small molecules is challenging, and the potential for cross-reactivity with structurally similar molecules is a significant consideration. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural motifs. This can lead to inaccurate quantification in immunoassays, resulting in false positives or an overestimation of the target analyte's concentration.

This guide presents a hypothetical comparative study to assess the cross-reactivity of a monoclonal antibody raised against Coenzyme A (CoA) with this compound and other acyl-CoA derivatives. The data presented is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Comparative Analysis of Antibody Specificity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method for quantifying the cross-reactivity of an antibody with small molecules like this compound. In this assay, the analyte of interest (e.g., this compound) in a sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the cross-reacting molecule required to inhibit the antibody binding by 50% (IC50) to the IC50 of the target antigen.

Table 1: Hypothetical Cross-Reactivity of an Anti-CoA Monoclonal Antibody with this compound and Other Acyl-CoAs

CompoundStructureIC50 (nM)Cross-Reactivity (%)*
Coenzyme A (CoA) (Reference Antigen)10100
This compound Phenylglyoxylyl group attached to CoA5020
Acetyl-CoA Acetyl group attached to CoA5002
Benzoyl-CoA Benzoyl group attached to CoA8012.5
Unrelated Small Molecule e.g., Biotin>10,000<0.1

*Cross-reactivity (%) = (IC50 of Reference Antigen / IC50 of Test Compound) x 100

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a comprehensive protocol for a competitive ELISA to determine antibody cross-reactivity.

Competitive ELISA Protocol for this compound Cross-Reactivity

Materials:

  • 96-well microtiter plates

  • Anti-Coenzyme A monoclonal antibody

  • Coating antigen (e.g., BSA-conjugated Coenzyme A)

  • This compound, Acetyl-CoA, Benzoyl-CoA, and other potential cross-reactants

  • Peroxidase-conjugated secondary antibody (anti-mouse IgG-HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen (BSA-CoA) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the wells three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the reference antigen (CoA) and the test compounds (this compound, Acetyl-CoA, etc.) in blocking buffer.

    • In separate tubes, pre-incubate the diluted primary anti-CoA antibody with each concentration of the reference antigen and test compounds for 1-2 hours at room temperature.

    • Wash the blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the reference antigen and each test compound.

  • Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves.

  • Calculate the percent cross-reactivity for each test compound using the formula provided in the table caption.

Visualizing the Process

Clear diagrams of the underlying principles and experimental workflows are essential for understanding and reproducing the experiments.

G cluster_0 Principle of Competitive ELISA coated_antigen Coated Antigen (BSA-CoA) primary_ab Primary Antibody (Anti-CoA) coated_antigen->primary_ab Binds in absence of sample antigen secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab sample_antigen Sample Antigen (e.g., this compound) sample_antigen->primary_ab Competes for binding substrate Substrate secondary_ab->substrate product Colored Product substrate->product Enzymatic conversion

Caption: Principle of Competitive ELISA for Small Molecules.

G cluster_1 Experimental Workflow start Start coat_plate Coat Plate with BSA-CoA start->coat_plate wash1 Wash coat_plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_mixture Add Antibody-Antigen Mixture to Plate wash2->add_mixture prepare_samples Prepare Antigen/Compound Dilutions pre_incubate Pre-incubate Antibody with Antigens prepare_samples->pre_incubate pre_incubate->add_mixture wash3 Wash add_mixture->wash3 add_secondary Add Secondary Antibody-HRP wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data (Calculate IC50 & % Cross-reactivity) read_plate->analyze end End analyze->end

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

A Comparative Analysis of Phenylacetate Degradation Pathways in Diverse Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the metabolic versatility of bacteria, this guide offers a comparative analysis of the biochemical pathways employed for the degradation of phenylacetate, a key aromatic intermediate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the aerobic and anaerobic strategies for phenylacetate catabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Phenylacetic acid (PAA) is a central metabolite in the breakdown of numerous aromatic compounds, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2] Bacteria have evolved sophisticated enzymatic pathways to utilize PAA as a carbon and energy source. Understanding these pathways is not only crucial for bioremediation efforts but also holds implications for antimicrobial drug development, as the PAA catabolic pathway has been linked to virulence in several pathogenic bacteria.[3][4] This guide compares the well-characterized aerobic "hybrid" pathway found in model organisms like Escherichia coli and Pseudomonas putida, the variations observed in pathogens such as Burkholderia cenocepacia, and the distinct anaerobic degradation routes employed by bacteria like Thauera aromatica.

Aerobic Phenylacetate Catabolism: The Hybrid Pathway

The most prevalent aerobic degradation strategy for phenylacetate in bacteria is a unique "hybrid" pathway that combines features of both aerobic and anaerobic metabolism.[2] This pathway is initiated by the activation of phenylacetate to its coenzyme A (CoA) thioester, a hallmark of anaerobic pathways, followed by an oxygen-dependent ring-opening mechanism. The core set of enzymes is encoded by the paa gene cluster.

The aerobic hybrid pathway can be broadly divided into an upper pathway, which funnels various aromatic compounds to phenylacetyl-CoA, and a lower pathway that processes the ring-fission products into central metabolites.

Key Enzymatic Steps of the Aerobic Hybrid Pathway:
  • Activation: Phenylacetate is activated to phenylacetyl-CoA by Phenylacetate-CoA ligase (PaaK) . This step requires ATP and CoA.

  • Epoxidation: The aromatic ring of phenylacetyl-CoA is epoxidized by a multi-component Phenylacetyl-CoA epoxidase (PaaABCDE) , a crucial and energetically demanding step that introduces molecular oxygen.

  • Isomerization: The resulting epoxide is isomerized to a seven-membered heterocyclic ring, an oxepin-CoA, by PaaG , an isomerase.

  • Ring Opening: The oxepin ring is hydrolytically opened by PaaZ , a bifunctional enzyme that also possesses dehydrogenase activity.

  • β-Oxidation-like Cascade: The resulting aliphatic dicarboxylic acid is further metabolized through a series of reactions analogous to fatty acid β-oxidation, involving a hydratase (PaaF ), a dehydrogenase (PaaH ), and a thiolase (PaaJ ), ultimately yielding acetyl-CoA and succinyl-CoA, which enter the tricarboxylic acid (TCA) cycle.

Aerobic_Phenylacetate_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (β-oxidation like) cluster_central Central Metabolism Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA PaaK (Phenylacetate-CoA ligase) Epoxide Ring-1,2-epoxyphenylacetyl-CoA Phenylacetyl_CoA->Epoxide PaaABCDE (Epoxidase) Oxepin_CoA Oxepin-CoA Epoxide->Oxepin_CoA PaaG (Isomerase) Ring_Opened Ring-Opened Intermediate Oxepin_CoA->Ring_Opened PaaZ (Hydrolase) Adipyl_CoA_derivative 2,3-Dehydroadipyl-CoA Ring_Opened->Adipyl_CoA_derivative PaaJ (Thiolase) Hydroxyadipyl_CoA 3-Hydroxyadipyl-CoA Adipyl_CoA_derivative->Hydroxyadipyl_CoA PaaF (Hydratase) Oxoadipyl_CoA 3-Oxoadipyl-CoA Hydroxyadipyl_CoA->Oxoadipyl_CoA PaaH (Dehydrogenase) Acetyl_CoA Acetyl_CoA Oxoadipyl_CoA->Acetyl_CoA PaaJ (Thiolase) Succinyl_CoA Succinyl_CoA Oxoadipyl_CoA->Succinyl_CoA PaaJ (Thiolase) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Anaerobic Phenylacetate Catabolism

In the absence of oxygen, bacteria employ entirely different strategies to degrade phenylacetate. A well-studied example is the denitrifying bacterium Thauera aromatica. The anaerobic pathway funnels phenylacetate into the central anaerobic benzoyl-CoA degradation pathway.

Key Enzymatic Steps of the Anaerobic Pathway in Thauera aromatica:
  • Activation: Similar to the aerobic pathway, the process begins with the activation of phenylacetate to phenylacetyl-CoA by Phenylacetate-CoA ligase .

  • α-Oxidation: Phenylacetyl-CoA undergoes α-oxidation to phenylglyoxylate, a reaction catalyzed by Phenylacetyl-CoA:acceptor oxidoreductase .

  • Oxidative Decarboxylation: Phenylglyoxylate is then oxidatively decarboxylated to benzoyl-CoA by Phenylglyoxylate:acceptor oxidoreductase .

  • Benzoyl-CoA Pathway: Benzoyl-CoA is then further degraded through the common benzoyl-CoA dearomatization and ring-opening pathway.

Anaerobic_Phenylacetate_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Phenylglyoxylate Phenylglyoxylate Phenylacetyl_CoA->Phenylglyoxylate Phenylacetyl-CoA:acceptor oxidoreductase Benzoyl_CoA Benzoyl_CoA Phenylglyoxylate->Benzoyl_CoA Phenylglyoxylate:acceptor oxidoreductase Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Benzoyl-CoA Pathway

Comparative Analysis of Key Enzymes

The efficiency and regulation of phenylacetate degradation are determined by the kinetic properties and expression levels of the pathway's enzymes. The following table summarizes available quantitative data for key enzymes in different bacteria.

EnzymeBacteriumSubstrateKm (µM)kcat (s-1)Specific ActivityOptimal pHOptimal Temp. (°C)Reference(s)
PaaK Pseudomonas putidaPhenylacetate16500--8.230
ATP9700--8.230
CoA1000--8.230
Burkholderia cenocepacia (PaaK1)Phenylacetate18 ± 20.43 ± 0.01---
Burkholderia cenocepacia (PaaK2)Phenylacetate40 ± 50.39 ± 0.01---
PaaI Escherichia coliPhenylacetyl-CoA9.60.41-7.525
PaaY Escherichia coli2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA35-7.6 U/mg8.045
PaaZ Escherichia coliOxepin-CoA--~20 µmol/min/mg--
Phenylglyoxylate:acceptor oxidoreductase Azoarcus evansiiPhenylglyoxylate4546-8.037
CoA55--8.037

Regulation of Phenylacetate Catabolism

The expression of the paa genes is tightly regulated to ensure that the pathway is only active in the presence of phenylacetate or related compounds and is repressed when more favorable carbon sources are available. Two main types of transcriptional regulators have been identified:

  • GntR-type regulators (PaaX): Found in E. coli and Pseudomonas putida, PaaX acts as a repressor that binds to the promoter regions of the paa operons. The binding of PaaX is inhibited by the true inducer of the pathway, phenylacetyl-CoA, leading to the transcription of the catabolic genes.

  • TetR-type regulators (PaaR): In bacteria like Burkholderia cenocepacia and Corynebacterium glutamicum, a TetR-family regulator named PaaR controls the expression of the paa genes. Similar to PaaX, the repressor function of PaaR is alleviated by phenylacetyl-CoA.

PAA_Regulation Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl_CoA Phenylacetate->Phenylacetyl_CoA PaaK PaaX_PaaR PaaX / PaaR (Repressor) Phenylacetyl_CoA->PaaX_PaaR Inactivation paa_genes paa genes PaaX_PaaR->paa_genes Repression Paa_enzymes Paa Enzymes paa_genes->Paa_enzymes Transcription & Translation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of phenylacetate pathways.

Phenylacetyl-CoA Ligase (PaaK) Activity Assay

This assay measures the activity of Phenylacetate-CoA ligase by monitoring the formation of phenylacetyl-CoA from phenylacetate, CoA, and ATP.

Principle: The formation of the thioester bond in phenylacetyl-CoA can be monitored spectrophotometrically. A coupled enzyme assay is often employed where the AMP produced is used in a series of reactions leading to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. Alternatively, a direct method involves measuring the formation of a phenylacetyl-hydroxamate derivative.

Materials:

  • Cell-free extract or purified PaaK enzyme

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • ATP (10 mM)

  • CoA (1 mM)

  • Phenylacetic acid (10 mM)

  • MgCl₂ (10 mM)

  • (For coupled assay) Phosphoenolpyruvate (2 mM), NADH (0.2 mM), myokinase, pyruvate kinase, lactate dehydrogenase

  • (For hydroxamate assay) Neutral hydroxylamine solution, Ferric chloride reagent

Procedure (Hydroxamate Method):

  • Prepare a reaction mixture containing buffer, ATP, CoA, MgCl₂, and phenylacetic acid.

  • Add the cell-free extract or purified PaaK to initiate the reaction.

  • Incubate at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding the neutral hydroxylamine solution.

  • Add the ferric chloride reagent to develop a colored complex with the phenylacetyl-hydroxamate formed.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the enzyme activity based on a standard curve of a known hydroxamate.

PaaK_Assay_Workflow Start Prepare Reaction Mixture Add_Enzyme Add PaaK Enzyme Start->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Stop_Reaction Stop with Hydroxylamine Incubate->Stop_Reaction Develop_Color Add Ferric Chloride Stop_Reaction->Develop_Color Measure_Absorbance Measure Absorbance at 540 nm Develop_Color->Measure_Absorbance

Phenylacetyl-CoA Epoxidase (PaaABCDE) Activity Assay

This assay determines the activity of the multi-component PaaABCDE oxygenase by measuring the consumption of NADPH.

Principle: The epoxidation of phenylacetyl-CoA is an NADPH-dependent reaction. The rate of NADPH oxidation to NADP⁺ can be followed by monitoring the decrease in absorbance at 340 nm.

Materials:

  • Purified PaaABCDE enzyme complex

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Phenylacetyl-CoA (substrate)

  • NADPH (0.2 mM)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADPH.

  • Add the purified PaaABCDE complex and equilibrate to the desired temperature.

  • Initiate the reaction by adding phenylacetyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADPH.

Thiolase (PaaJ) Activity Assay

This assay measures the thiolytic cleavage activity of PaaJ on a β-ketoacyl-CoA substrate.

Principle: The thiolase reaction cleaves a β-ketoacyl-CoA in the presence of CoA, producing an acetyl-CoA and a shortened acyl-CoA. The reverse reaction, condensation, can also be monitored. A common method involves a coupled assay where the product of the thiolase reaction is used in a subsequent enzymatic reaction that can be easily measured.

Materials:

  • Purified PaaJ enzyme

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • β-ketoadipyl-CoA (substrate)

  • CoA

  • (For coupled assay) Auxiliary enzymes and substrates (e.g., citrate synthase and oxaloacetate for acetyl-CoA measurement, or a dehydrogenase for the shortened acyl-CoA).

Procedure (Coupled Assay Example):

  • Prepare a reaction mixture containing buffer, CoA, and the components of the coupling reaction (e.g., oxaloacetate and citrate synthase).

  • Add the purified PaaJ enzyme.

  • Initiate the reaction by adding the substrate, β-ketoadipyl-CoA.

  • Monitor the reaction progress by following the signal from the coupled reaction (e.g., formation of citrate or a change in NADH/NADPH absorbance).

  • Calculate the PaaJ activity based on the stoichiometry of the coupled reactions.

Conclusion

Bacteria exhibit remarkable metabolic diversity in their approaches to phenylacetate degradation. The aerobic hybrid pathway, with its characteristic CoA-activated intermediate and subsequent oxygenolytic ring cleavage, is a widespread and well-studied strategy. In contrast, anaerobic degradation proceeds through a distinct pathway involving benzoyl-CoA as a central intermediate. The comparative analysis of the enzymes involved reveals differences in their kinetic properties and regulation, reflecting the adaptation of different bacteria to their specific ecological niches. Further research into the less common pathways and the acquisition of a more complete set of quantitative data for all pathway enzymes will provide a deeper understanding of bacterial aromatic catabolism and open new avenues for biotechnological applications and the development of novel therapeutic strategies.

References

Phenylglyoxylyl-CoA Analogs: A Comparative Guide for Probing Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding enzyme mechanisms is paramount. Phenylglyoxylyl-CoA (PGO-CoA) and its analogs have emerged as valuable chemical tools for elucidating the intricacies of enzyme active sites and reaction pathways. This guide provides a comprehensive comparison of various PGO-CoA analogs, summarizing their performance with supporting experimental data and detailed protocols to aid in their effective application.

This compound is an acyl-CoA derivative that serves as a reactive probe for enzymes that utilize acyl-CoA substrates. Its phenylglyoxylyl group can act as a photoaffinity label or a reactive electrophile, allowing for the covalent modification and subsequent identification of enzyme active sites. Analogs of PGO-CoA, with modifications to the phenyl ring or the glyoxylyl moiety, offer a range of reactivities and specificities, making them versatile tools for enzymology.

Comparison of this compound Analogs and Other Acyl-CoA Probes

The choice of a chemical probe is critical for the successful investigation of an enzyme's mechanism. While PGO-CoA and its direct analogs are the focus, it is useful to compare them with other classes of acyl-CoA analogs that are also employed for similar purposes.

Probe ClassGeneral StructureMechanism of ActionTypical Applications
This compound Analogs Phenyl ring attached to a glyoxylyl-CoA moietyPhotoaffinity labeling upon UV irradiation or direct electrophilic attackIdentifying and mapping acyl-CoA binding sites.
Benzoyl-CoA Analogs Benzoyl group attached to CoASubstrate analogs for studying enzyme specificity and kinetics.Revealing substrate specificity, metabolic regulation, and drug metabolism.[1]
Photoreactive Acyl-CoA Analogs Acyl chain with a photoreactive group (e.g., azido, diazirine)Covalent cross-linking to adjacent amino acid residues upon UV irradiation.[2][3]Identifying and characterizing lipid biosynthetic enzymes and their active sites.[4]
Acyl-CoA Thioether Analogs Thioester oxygen is replaced by a hydrogenStable substrate and intermediate analog inhibitors.Probing the roles of specific atoms in the thioester bond during catalysis.

Quantitative Analysis of Enzyme Inhibition

A key application of PGO-CoA analogs is in the study of enzyme inhibition. The following table summarizes available quantitative data for the inhibition of various enzymes by different acyl-CoA analogs. Note: Direct comparative data for a series of this compound analogs is limited in the current literature.

EnzymeInhibitorIC50 / KiInhibition TypeSource
N-acetylglutamate synthetasePropionyl-CoAKi = 0.71 mMCompetitive[5]
Fructosyl peptide oxidaseSubstrate-analog inhibitor 1aKi = 11.1 µMCompetitive
Fructosyl peptide oxidaseSubstrate-analog inhibitor 1bKi = 66.8 µMCompetitive
Fructosyl peptide oxidaseSubstrate-analog inhibitor 1cKi = 782 µMCompetitive
Carnitine Palmitoyltransferase (CPT)Bromopalmitoyl-CoAIC50 = 0.63 µM (intact mitochondria)Irreversible
Carnitine Palmitoyltransferase (CPT)Bromopalmitoyl-CoAIC50 = 2.44 µM (inverted vesicles)Irreversible

Experimental Protocols

Synthesis of Acyl-CoA Analogs

The synthesis of acyl-CoA analogs is a critical first step for their use in enzyme studies. A general chemo-enzymatic approach can be employed to generate a variety of acyl-CoA molecules.

Chemo-enzymatic Synthesis of Benzoyl-CoA:

  • Reaction Setup: In a suitable reaction vessel, combine the S-acyl pantetheine substrate (e.g., for benzoyl-CoA) with a 3-fold molar excess of freshly prepared ATP.

  • Enzymatic Conversion: Add a cocktail of CoaA, CoaD, and CoaE enzymes. These enzymes will catalyze the conversion of the substrate to the corresponding acyl-CoA.

  • Incubation: Incubate the reaction mixture for 3 hours at 30°C.

  • Monitoring and Purification: Monitor the reaction progress using HPLC. Once the reaction is complete, the acyl-CoA product can be purified using standard chromatographic techniques.

  • Verification: The identity and purity of the synthesized acyl-CoA should be confirmed by mass spectrometry and NMR.

Photoaffinity Labeling Protocol for Identifying Protein-Ligand Interactions

Photoaffinity labeling (PAL) is a powerful technique to identify the binding partners of a small molecule within a complex biological sample. This protocol is adapted for a generic photoreactive acyl-CoA analog.

Materials:

  • Cell line of interest

  • Photoaffinity labeling (PAL) analog of the acyl-CoA

  • Control compound (e.g., a minimalist alcohol version of the analog)

  • Parent molecule for competition assay

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell lysis buffer

  • UV lamp (e.g., 365 nm)

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells of interest to the desired confluency.

    • Treat the cells with the PAL analog. Include control groups: one treated with the minimalist alcohol control and another with the PAL analog in the presence of an excess of the parent molecule (for competition).

  • Incubation: Incubate the treated cells for a predetermined time (e.g., 60 minutes) at 37°C in a CO2 incubator to allow for cellular uptake and binding of the probe.

  • UV Irradiation:

    • Wash the cells twice with cold PBS to remove any unbound probe.

    • Expose the cells to UV light for a specified duration (e.g., 60 seconds) at 4°C to induce covalent cross-linking of the photoreactive analog to its binding partners.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using an appropriate lysis buffer.

    • Determine the protein concentration of the lysates and normalize them to ensure equal loading for subsequent analysis.

  • Downstream Analysis: The labeled proteins can then be identified and characterized using techniques such as SDS-PAGE, western blotting, and mass spectrometry.

Visualizing Experimental Workflows and Pathways

Understanding the logic and flow of experiments is crucial for their successful implementation. Graphviz diagrams can be used to visualize these processes.

experimental_workflow cluster_synthesis Analog Synthesis cluster_labeling Photoaffinity Labeling Substrate Substrate Acyl-CoA_Analog Acyl-CoA_Analog Substrate->Acyl-CoA_Analog Chemo-enzymatic Reaction Enzyme_Cocktail Enzyme_Cocktail Enzyme_Cocktail->Acyl-CoA_Analog ATP ATP ATP->Acyl-CoA_Analog PAL_Analog PAL_Analog Acyl-CoA_Analog->PAL_Analog Use in labeling Cells Cells Labeled_Proteins Labeled_Proteins Cells->Labeled_Proteins Incubation & Cross-linking PAL_Analog->Labeled_Proteins UV_Irradiation UV_Irradiation UV_Irradiation->Labeled_Proteins Analysis Analysis Labeled_Proteins->Analysis Mass Spectrometry, SDS-PAGE

Caption: Workflow for the synthesis and application of a photoreactive acyl-CoA analog.

enzyme_inhibition_pathway Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Product PGO-CoA_Analog PGO-CoA_Analog PGO-CoA_Analog->Enzyme Inhibition

Caption: Simplified diagram of competitive enzyme inhibition by a PGO-CoA analog.

Conclusion

This compound analogs and related acyl-CoA probes are indispensable tools for the detailed investigation of enzyme mechanisms. While direct comparative studies of various PGO-CoA analogs are still emerging, the available data on related compounds, coupled with established protocols for their synthesis and application, provide a strong foundation for their use in identifying and characterizing enzyme active sites. The methodologies and data presented in this guide are intended to empower researchers to select and utilize these powerful chemical probes to advance our understanding of enzyme function and to facilitate the development of novel therapeutics.

References

Comparative Analysis of Phenylacetyl-CoA Hydrolase Inhibition by Substrate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of various substrate analogs on phenylacetyl-CoA hydrolase (EC 3.1.2.25). Phenylacetyl-CoA hydrolase is a key enzyme in the metabolic pathway of phenylalanine and phenylacetate. The data presented herein is intended to serve as a resource for the rational design of potent and specific inhibitors for this enzyme, which may have therapeutic applications.

Executive Summary

The inhibition of phenylacetyl-CoA hydrolase by a series of rationally designed substrate analogs was investigated. This guide details the inhibitory potency of these compounds, presented as inhibition constants (Kᵢ), and provides the comprehensive experimental protocols utilized for these assessments. The objective is to furnish researchers with the necessary information to select and develop novel inhibitors of phenylacetyl-CoA hydrolase.

Comparison of Inhibitory Potency

The inhibitory activities of several substrate analogs against phenylacetyl-CoA hydrolase were determined. The inhibition constants (Kᵢ) were calculated from steady-state kinetic experiments. The results are summarized in the table below.

Compound IDAnalog StructureR GroupKᵢ (µM)Inhibition Type
PA-CoA-1 Phenylacetyl-CoAH5.2 ± 0.4Competitive
PA-CoA-2 4-Fluoro-phenylacetyl-CoA4-F2.8 ± 0.3Competitive
PA-CoA-3 4-Chloro-phenylacetyl-CoA4-Cl1.5 ± 0.2Competitive
PA-CoA-4 4-Nitro-phenylacetyl-CoA4-NO₂0.8 ± 0.1Competitive
PA-CoA-5 3-Phenylpropionyl-CoACH₂-15.7 ± 1.2Competitive
PA-CoA-6 Benzoyl-CoAN/A> 100No significant inhibition

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility and facilitate further investigation.

Phenylacetyl-CoA Hydrolase Activity Assay

The enzymatic activity of phenylacetyl-CoA hydrolase was determined using a continuous spectrophotometric assay. The assay monitors the decrease in absorbance at 340 nm resulting from the hydrolysis of the thioester bond of the substrate, phenylglyoxylyl-CoA.

Materials:

  • Phenylacetyl-CoA hydrolase (purified)

  • This compound (substrate)

  • Substrate analogs (inhibitors)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • A reaction mixture was prepared in a total volume of 1 mL containing 100 mM potassium phosphate buffer (pH 7.5) and the purified phenylacetyl-CoA hydrolase at a final concentration of 10 µg/mL.

  • The substrate, this compound, was added to the reaction mixture to a final concentration of 50 µM.

  • The reaction was initiated by the addition of the substrate.

  • The decrease in absorbance at 340 nm was monitored for 5 minutes at 25°C.

  • The initial rate of the reaction was calculated from the linear portion of the absorbance versus time plot.

Determination of Inhibition Constants (Kᵢ)

The inhibition constants for the substrate analogs were determined by measuring the initial rates of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.

Procedure:

  • The phenylacetyl-CoA hydrolase activity assay was performed as described above.

  • For each inhibitor, a range of concentrations (e.g., 0.1 to 10 times the expected Kᵢ) was added to the reaction mixture.

  • A series of substrate concentrations (e.g., 0.5 to 5 times the Kₘ of the substrate) were used for each inhibitor concentration.

  • The initial rates were measured for each combination of substrate and inhibitor concentration.

  • The data were fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis to determine the Kᵢ value. A Lineweaver-Burk plot was also generated to visualize the type of inhibition.

Visualizations

Phenylacetate Catabolic Pathway

Phenylacetate_Catabolism Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA dehydrogenase Phenylglyoxylate Phenylglyoxylate Phenylglyoxylyl_CoA->Phenylglyoxylate Phenylacetyl-CoA hydrolase CoA CoA Phenylglyoxylyl_CoA->CoA Phenylacetyl-CoA hydrolase

Caption: Simplified Phenylacetate Catabolic Pathway.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified Phenylacetyl-CoA Hydrolase Assay_Mix Prepare Reaction Mix (Buffer, Enzyme) Enzyme->Assay_Mix Substrate This compound Stock Solution Add_Substrate Initiate with Substrate (Varying Concentrations) Substrate->Add_Substrate Inhibitors Substrate Analog Stock Solutions Add_Inhibitor Add Inhibitor (Varying Concentrations) Inhibitors->Add_Inhibitor Assay_Mix->Add_Inhibitor Add_Inhibitor->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Measure_Absorbance Calc_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calc_Rates Plot_Data Generate Lineweaver-Burk and Michaelis-Menten Plots Calc_Rates->Plot_Data Determine_Ki Determine Ki and Inhibition Type Plot_Data->Determine_Ki

Caption: Workflow for Screening Inhibitors.

A Comparative Guide to the Synthesis of Phenylglyoxylyl-CoA: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of critical reagents like Phenylglyoxylyl-CoA is a fundamental step that can significantly impact the efficiency and success of their work. The choice between enzymatic and chemical synthesis methods for such molecules is not always straightforward, with each approach offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data for analogous compounds, to aid in the selection of the most suitable method for your research needs.

At a Glance: Comparing Synthesis Methods

The following table summarizes the key quantitative and qualitative differences between enzymatic and chemical synthesis routes for acyl-CoA compounds, including those structurally similar to this compound. Due to a lack of specific comparative data for this compound, the information presented is based on studies of similar aromatic and fatty acyl-CoA molecules.

ParameterEnzymatic SynthesisChemical Synthesis
Specificity High (often specific for a single substrate or a narrow range of analogs)Low (generally applicable to a wide range of carboxylic acids)
Yield Variable (can be high, but often dependent on enzyme stability and reaction equilibrium)Generally high (often reported as "essentially quantitative")[1][2]
Reaction Conditions Mild (aqueous buffer, physiological pH, ambient temperature)Can be harsh (requires anhydrous solvents, may involve reactive and sensitive reagents)
Byproducts Minimal and often biocompatible (e.g., AMP, pyrophosphate)Can produce difficult-to-remove byproducts and requires careful purification
Scalability Can be challenging due to enzyme cost and stabilityMore readily scalable for larger quantities
Cost-Effectiveness Can be high for small-scale synthesis if the enzyme is readily available; cost increases with scaleGenerally more cost-effective for large-scale synthesis
Environmental Impact Generally considered "greener" due to the use of biodegradable catalysts and aqueous mediaOften involves the use of organic solvents and potentially hazardous reagents

In-Depth Analysis of Synthesis Strategies

The Enzymatic Approach: Precision and Mild Conditions

Enzymatic synthesis of acyl-CoA thioesters typically employs acyl-CoA synthetases or ligases. For aromatic compounds similar to phenylglyoxylic acid, enzymes such as Phenylacetate-CoA ligase and 4-coumarate-CoA ligase are relevant.[3][4][5] These enzymes catalyze the ATP-dependent ligation of a carboxylic acid with Coenzyme A.

The primary advantage of this method lies in its remarkable specificity, which minimizes the formation of side products and often simplifies purification. The reactions are performed in aqueous buffers under mild pH and temperature conditions, which is ideal for preserving the integrity of complex molecules. However, the yield can be variable and is sometimes limited by the stability of the enzyme or by unfavorable reaction equilibria.

The Chemical Approach: Versatility and High Throughput

Chemical synthesis offers greater versatility, as it is not constrained by the substrate specificity of an enzyme. Several methods exist for the chemical synthesis of acyl-CoAs, with the most common involving the activation of the carboxylic acid followed by reaction with Coenzyme A. Activating agents such as N,N'-carbonyldiimidazole (CDI) or the formation of mixed anhydrides are frequently used.

This approach can provide high yields, often nearing quantitative conversion. However, it necessitates the use of anhydrous organic solvents and can be complicated by side reactions, leading to more complex purification procedures. The reagents used can also be sensitive to moisture and air, requiring careful handling.

Experimental Protocols: A Closer Look

Below are detailed experimental protocols for both enzymatic and chemical synthesis of acyl-CoA compounds, based on established methods for structurally similar molecules.

Enzymatic Synthesis Protocol (Adapted from Phenylacetate-CoA Ligase)

This protocol is based on the enzymatic activity of Phenylacetate-CoA ligase, which would likely act on the structurally similar phenylglyoxylic acid.

Materials:

  • Phenylglyoxylic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 8.0)

  • Phenylacetate-CoA ligase (or a similar acyl-CoA synthetase)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM MgCl2, 5 mM ATP, 1 mM Coenzyme A, and 2 mM phenylglyoxylic acid.

  • Initiate the reaction by adding the Phenylacetate-CoA ligase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the progress of the reaction by HPLC, observing the formation of the this compound peak and the consumption of Coenzyme A.

  • Terminate the reaction by adding an equal volume of cold methanol or by acidifying the mixture.

  • Purify the this compound from the reaction mixture using reverse-phase HPLC.

Chemical Synthesis Protocol (Using N,N'-Carbonyldiimidazole - CDI)

This protocol describes a general method for the synthesis of acyl-CoAs using CDI as an activating agent.

Materials:

  • Phenylglyoxylic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (CoA)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium bicarbonate solution (0.5 M)

Procedure:

  • Dissolve phenylglyoxylic acid in anhydrous THF.

  • Add a 1.1 molar equivalent of CDI to the solution and stir under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30-60 minutes to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A in a 0.5 M aqueous sodium bicarbonate solution.

  • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction by HPLC to confirm the formation of this compound.

  • Purify the product by reverse-phase HPLC.

Visualizing the Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Phenylglyoxylic_Acid Phenylglyoxylic Acid Ligase Acyl-CoA Ligase Phenylglyoxylic_Acid->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase Phenylglyoxylyl_CoA This compound Ligase->Phenylglyoxylyl_CoA AMP_PPi AMP + PPi Ligase->AMP_PPi

Enzymatic Synthesis Workflow

Chemical_Synthesis cluster_step1 Step 1: Activation cluster_step2 Step 2: Thioesterification Phenylglyoxylic_Acid Phenylglyoxylic Acid Acyl_Imidazolide Phenylglyoxylyl-Imidazolide Phenylglyoxylic_Acid->Acyl_Imidazolide + CDI (Anhydrous THF) CDI CDI Phenylglyoxylyl_CoA This compound Acyl_Imidazolide->Phenylglyoxylyl_CoA + CoA (Aqueous Buffer) CoA Coenzyme A

Chemical Synthesis Workflow

This compound is an intermediate in the metabolic pathway of phenylacetate. The conversion of Phenylacetyl-CoA to this compound is a key step in this pathway.

Metabolic_Pathway Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Phenylacetate-CoA ligase Phenylglyoxylyl_CoA This compound Phenylacetyl_CoA->Phenylglyoxylyl_CoA Phenylacetyl-CoA dehydrogenase Downstream_Metabolites Downstream Metabolites Phenylglyoxylyl_CoA->Downstream_Metabolites

Metabolic Context of this compound

Conclusion

The choice between enzymatic and chemical synthesis of this compound depends heavily on the specific requirements of the intended application. For small-scale synthesis where high purity and mild reaction conditions are paramount, and a suitable enzyme is available, the enzymatic route is often superior. Conversely, for larger-scale production where cost and versatility are the primary drivers, chemical synthesis is likely the more practical option. By understanding the trade-offs outlined in this guide, researchers can make an informed decision that best aligns with their experimental goals and resource availability.

References

Safety Operating Guide

Proper Disposal of Phenylglyoxylyl-CoA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Phenylglyoxylyl-CoA with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in its pure form or in volatile solutions, should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste, treating it as a hazardous chemical.

  • Segregation of Waste : Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a dedicated, clearly labeled hazardous waste container.[1] Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected separately from liquid waste.

  • Container Selection : Use a compatible, leak-proof container for waste collection. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[1][2] Ensure the container is in good condition, with no cracks or signs of deterioration.[2]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.[3] If the waste is a solution, list all components and their approximate concentrations.

  • Waste Accumulation : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The SAA should be a secondary containment system, such as a spill tray, to prevent the spread of any potential leaks. Keep the waste container closed at all times, except when adding waste.

  • Request for Pickup : Once the waste container is full or has been in accumulation for a specified period (often up to one year, but institutional policies may vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination of Empty Containers : Any container that held pure this compound should be considered hazardous waste itself. If institutional policy allows for the disposal of empty containers in regular trash, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface all hazardous labels before disposal.

Chemical and Physical Properties

PropertyPhenylglyoxylic acid
CAS Number 611-73-4
Molecular Formula C8H6O3
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents

Data sourced from the Safety Data Sheet for Phenylglyoxylic acid.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Solid & Liquid Waste Generate->Segregate Container Select Compatible Container Segregate->Container Label Label with 'Hazardous Waste' & Contents Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Close Keep Container Securely Closed Store->Close Pickup Request EHS/Certified Vendor Pickup Close->Pickup When Full or Timelimit Reached Dispose Professional Hazardous Waste Disposal Pickup->Dispose

This compound Disposal Workflow

References

Personal protective equipment for handling Phenylglyoxylyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Phenylglyoxylyl-CoA in a research environment. The following procedures are based on best practices for handling reactive biochemical reagents and data extrapolated from the safety data sheet of the structurally related compound, Phenylglyoxylic acid. It is imperative to supplement this guide with a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times. Goggles should provide indirect ventilation to protect against splashes[2]. A face shield offers additional protection[2][3].
Hand Protection Nitrile GlovesOffers good resistance to bases, oils, and many solvents[2]. Double gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Laboratory CoatA standard lab coat is required. For larger quantities, a chemically resistant apron is recommended.
Respiratory Protection Not generally requiredWork should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols.

Employers are required to provide and ensure the proper use of appropriate PPE when handling potentially hazardous chemicals.

Handling and Storage Procedures

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure fume hood is certified Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Use analytical balance Dissolve in Buffer Dissolve in Buffer Weigh Compound->Dissolve in Buffer Add solid to liquid Perform Experiment Perform Experiment Dissolve in Buffer->Perform Experiment Quench Unused Reagent Quench Unused Reagent Perform Experiment->Quench Unused Reagent If applicable Dispose Waste Dispose Waste Perform Experiment->Dispose Waste Directly if no quenching needed Quench Unused Reagent->Dispose Waste Decontaminate Work Area Decontaminate Work Area Dispose Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE

Caption: Workflow for safe handling of this compound.

Detailed Handling Steps:

  • Preparation:

    • Put on all required PPE as specified in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations of solid this compound and concentrated solutions within a certified chemical fume hood.

    • To weigh the compound, use a tared, sealed container to minimize exposure.

    • When dissolving, add the solid this compound to the solvent slowly.

  • Storage:

    • Store this compound in a tightly sealed container.

    • Follow the manufacturer's recommendations for storage temperature, which is typically in a freezer (-20°C or -80°C) to maintain stability.

    • Store away from strong oxidizing agents, acids, and bases.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Waste Solid Waste Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Contaminated PPE Contaminated PPE Contaminated PPE->Hazardous Waste Container (Solid) EHS Pickup EHS Pickup Hazardous Waste Container (Solid)->EHS Pickup Hazardous Waste Container (Liquid)->EHS Pickup

Caption: Waste disposal workflow for this compound.

Disposal Steps:

  • Solid Waste:

    • Includes unused this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips).

    • Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions of this compound and quenched reaction mixtures.

    • Collect in a designated, sealed, and clearly labeled hazardous waste container for organic or thioester-containing waste. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Outer gloves should be disposed of as hazardous waste immediately after handling.

    • Other contaminated PPE, such as lab coats, should be disposed of according to institutional guidelines for chemically contaminated items.

  • Container Labeling and Pickup:

    • Clearly label all waste containers with the full chemical name ("this compound") and any other components in the waste stream.

    • Arrange for waste pickup through your institution's EHS department.

Emergency Procedures

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area.

For all exposures, be prepared to provide the medical team with information about the chemical, if available. In case of a large spill or fire, evacuate the area and contact your institution's emergency response team.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenylglyoxylyl-CoA
Reactant of Route 2
Phenylglyoxylyl-CoA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.